Biotin-PEG4-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H33N3O6S |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C18H33N3O6S/c22-6-8-26-10-12-27-11-9-25-7-5-19-16(23)4-2-1-3-15-17-14(13-28-15)20-18(24)21-17/h14-15,17,22H,1-13H2,(H,19,23)(H2,20,21,24)/t14-,15-,17-/m1/s1 |
Clave InChI |
ZXIIDTTUJDVFCP-BFYDXBDKSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCO)NC(=O)N2 |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Biotin-PEG4-OH: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG4-OH, a bifunctional molecule widely utilized in biotechnology and pharmaceutical research. We will delve into its core structure, physicochemical properties, and its applications in bioconjugation, targeted drug delivery, and proteomics.
Core Structure of this compound
This compound is a versatile chemical tool composed of three key functional components: a biotin (B1667282) moiety, a hydrophilic tetra-polyethylene glycol (PEG4) spacer, and a terminal hydroxyl group (-OH).[1] This unique combination of features makes it an invaluable reagent in various biochemical applications.
-
Biotin Moiety: This is the biologically active portion of the molecule, also known as Vitamin H. It exhibits an extraordinarily high affinity for avidin (B1170675) and streptavidin proteins, forming one of the strongest non-covalent bonds known in nature. This interaction is the cornerstone of its utility in affinity-based detection and purification systems.
-
PEG4 Spacer: The tetraethylene glycol (PEG4) linker is a flexible, hydrophilic chain that connects the biotin group to the terminal hydroxyl. This spacer arm is crucial as it increases the overall water solubility of the molecule and any conjugate it forms.[1][2] Furthermore, it provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance and ensuring that the biotin can efficiently bind to the deep biotin-binding pocket of streptavidin.[3]
-
Terminal Hydroxyl Group (-OH): The molecule is terminated with a primary hydroxyl group. This functional group serves as a reactive handle for further chemical modifications, allowing for its conjugation to other molecules of interest.[4][5] It can be derivatized to introduce other functional groups for subsequent coupling reactions.
Below is a diagram illustrating the chemical structure of this compound.
Physicochemical Properties
The properties of this compound make it suitable for a wide range of biological experiments. Its quantitative data are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 1217609-84-1 | [1][6][7] |
| Molecular Formula | C18H33N3O6S | [4][6][7] |
| Molecular Weight | 419.54 g/mol | [6][7] |
| Appearance | White to off-white waxy solid or powder | [1][6] |
| Purity | Typically ≥95% | [1][7] |
| Solubility | Soluble in water and DMSO | [1][5] |
| Storage Conditions | Store at -20°C or -5°C, keep dry and protected from light | [4][7] |
Key Applications in Research and Drug Development
This compound is a foundational reagent for creating more complex biotinylation tools. Its applications span diagnostics, proteomics, and the development of novel therapeutics.
-
Bioconjugation and Labeling: The terminal hydroxyl group can be modified into other reactive moieties, such as an NHS ester, to facilitate the labeling of proteins, peptides, and antibodies on primary amines (e.g., lysine (B10760008) residues).[1][3] This process, known as biotinylation, is fundamental for assays like ELISA, Western blotting, and immunohistochemistry.
-
PROTAC Development: this compound serves as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.
-
Drug Delivery and Targeting: The biotin moiety can be used to target drugs or imaging agents to cells or tissues that overexpress the biotin vitamin transporter. The PEG linker enhances the solubility and pharmacokinetic profile of these conjugates.[1] It is also used for surface modification of nanoparticles and liposomes to facilitate targeting via the strong biotin-streptavidin interaction.[1]
-
Biosensors and Surface Chemistry: It is used to modify surfaces for microarrays and biosensors, enabling the immobilization of streptavidin-conjugated molecules.[1]
The diagram below illustrates the fundamental principle of biotin-streptavidin binding, which underpins most applications of this compound derivatives.
References
- 1. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]
- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. goldbio.com [goldbio.com]
- 4. Biotin-PEG4-alcohol_1217609-84-1_新研博美 [xinyanbm.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. purepeg.com [purepeg.com]
- 7. This compound | CAS:1217609-84-1 | Biopharma PEG [biochempeg.com]
A Technical Guide to Biotin-PEG4-OH: Properties and Applications
For researchers, scientists, and professionals in drug development, Biotin-PEG4-OH is a valuable chemical tool for biotinylation. This guide provides an in-depth overview of its core properties and a detailed protocol for its application in labeling biomolecules, a fundamental technique in various fields including immunology, proteomics, and diagnostics.
Core Properties of this compound
This compound is a biotinylation reagent that contains a terminal hydroxyl group. The key feature of this molecule is the tetra-polyethylene glycol (PEG4) spacer arm, which separates the biotin (B1667282) moiety from the hydroxyl group. This hydrophilic spacer enhances the solubility of the reagent and the resulting biotinylated conjugate in aqueous buffers, and its length helps to minimize steric hindrance when the biotin binds to avidin (B1170675) or streptavidin. The terminal hydroxyl group (-OH) allows for further chemical modification, enabling its conjugation to various molecules.
| Property | Value | Reference |
| Molecular Formula | C18H33N3O6S | [1][2] |
| Molecular Weight | 419.54 g/mol | [1] |
| Synonyms | (+)-Biotin-PEG4-hydroxyl, Biotin-PEG4-Alcohol | [1][2] |
| CAS Number | 1217609-84-1 | [1][2] |
Experimental Protocol: Biotinylation of Antibodies
While this compound itself has a terminal hydroxyl group, for it to react with primary amines on a protein, it must first be activated. A common strategy is to convert the hydroxyl group into a more reactive ester, such as an N-hydroxysuccinimide (NHS) ester. The following is a general protocol for the biotinylation of an antibody using an NHS-activated biotin-PEG4 reagent.
Materials and Reagents:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
NHS-activated Biotin-PEG4 reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Antibody Preparation: Dialyze the antibody solution against PBS (pH 7.4) to remove any buffers containing primary amines (e.g., Tris or glycine). Adjust the antibody concentration to 1-3 mg/mL.[3]
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-activated Biotin-PEG4 reagent in anhydrous DMSO to a concentration of 10 mM.[3]
-
Biotinylation Reaction: Slowly add the dissolved biotin reagent to the antibody solution. A common molar ratio of biotin to antibody is between 5:1 and 30:1.[3] The optimal ratio should be determined empirically for each specific antibody and application.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, or for 2 hours on ice.[4] Gentle mixing during incubation is recommended.
-
Reaction Termination: To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 10-30 minutes at room temperature.[3]
-
Purification: Remove the excess, unreacted biotin reagent by dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).[5]
-
Concentration Determination: Measure the protein concentration of the purified biotinylated antibody using a spectrophotometer at 280 nm.[3]
-
Storage: Store the biotinylated antibody under conditions that are optimal for the unlabeled antibody, typically at 4°C for short-term storage or at -20°C for long-term storage.
Experimental Workflow
The following diagram illustrates the key steps in a typical protein biotinylation experiment.
References
Solubility of Biotin-PEG4-OH: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of Biotin-PEG4-OH in commonly used laboratory solvents, water, and dimethyl sulfoxide (B87167) (DMSO). This document is intended for researchers, scientists, and professionals in drug development who utilize biotin-PEGylation technologies.
Core Concepts of this compound Solubility
This compound is a bifunctional molecule that combines the specific binding properties of biotin (B1667282) with a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a hydroxyl group. The PEG linker significantly influences the molecule's solubility, rendering it more amenable to aqueous environments compared to biotin alone.[1][2] The hydroxyl group further enhances its hydrophilic character.
The solubility of this compound is a critical parameter for its effective use in various biochemical applications, including its role as a linker in Proteolysis Targeting Chimeras (PROTACs), bioconjugation, and surface modification.[1][3][4]
Quantitative Solubility Data
| Compound | Solvent | Reported Solubility |
| This compound (Expected) | Water | Soluble |
| DMSO | Soluble | |
| Biotin-PEG4-NHS Ester | Water | 10 mg/mL[5] |
| DMSO | 30 mg/mL[6] | |
| Biotin-PEG4-Acid | Water | Soluble[7] |
| DMSO | Soluble[7] | |
| Biotin-PEG4-Amine | Water | Soluble[8] |
| DBCO-PEG4-Biotin | DMSO | 100 mg/mL[9] |
| Biotin-PEG4-Azide | DMSO | ≥ 100 mg/mL[10] |
Based on these data, it is anticipated that this compound is readily soluble in both water and DMSO. The presence of the hydrophilic PEG linker is a key determinant of the water solubility of these conjugates.[2]
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility measurements, the "shake-flask" method is a widely adopted and reliable technique.[11] This protocol outlines the general steps for determining the equilibrium solubility of this compound.
Objective: To determine the saturation solubility of this compound in a specific solvent (e.g., water or DMSO) at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., ultrapure water, anhydrous DMSO)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaker with constant agitation at a controlled temperature (e.g., 25°C). The system should be allowed to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[12]
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC.[12] A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.
-
Data Reporting: Express the solubility in standard units, such as mg/mL or mmol/L, at the specified temperature.
Visualization of Application Workflow
The primary application of this compound involves its use as a linker to attach biotin to other molecules, which can then be used for affinity-based interactions with avidin (B1170675) or streptavidin. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow illustrating the conjugation of this compound to a target molecule and its subsequent use in an affinity-binding assay with immobilized avidin or streptavidin.
The following logical diagram illustrates the relationship between the structural components of Biotin-PEGylated compounds and their resulting properties.
Caption: Diagram showing how the different structural components of a Biotin-PEG molecule contribute to its overall functional properties.
References
- 1. Polydispersed Biotin PEGs - Biopharma PEG [biochempeg.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. biocat.com [biocat.com]
- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 5. goldbio.com [goldbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 8. Biotin-PEG4-amine, 663171-32-2 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Synthesis and Purity of Biotin-PEG4-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purity analysis of Biotin-PEG4-OH, a key reagent in bioconjugation and drug delivery. This document outlines a common synthetic route, detailed experimental protocols, and methods for assessing the purity of the final product.
Introduction
This compound is a bifunctional molecule composed of a biotin (B1667282) moiety, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. The biotin component provides high-affinity binding to avidin (B1170675) and streptavidin, making it an invaluable tool for labeling and detection. The hydrophilic PEG4 spacer enhances water solubility and reduces steric hindrance, improving the accessibility of the biotin group. The terminal hydroxyl group allows for further chemical modification, enabling its use as a precursor for a variety of biotinylation reagents.
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of an activated biotin derivative with an amino-functionalized PEG4-alcohol. A common and efficient method involves the reaction of Biotin-NHS ester with 11-amino-3,6,9-trioxaundecan-1-ol.
Synthesis Pathway
The reaction proceeds via a nucleophilic acyl substitution where the primary amine of the PEG linker attacks the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester of biotin, forming a stable amide bond and releasing NHS as a byproduct.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis
Materials:
-
Biotin-NHS ester (1.0 eq)
-
11-amino-3,6,9-trioxaundecan-1-ol (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA) (2.0 eq)
-
Diethyl ether
-
Silica (B1680970) gel (for column chromatography)
-
Eluent: Dichloromethane (DCM) and Methanol (B129727) (MeOH) gradient
Procedure:
-
Dissolve Biotin-NHS ester in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve 11-amino-3,6,9-trioxaundecan-1-ol and triethylamine in anhydrous DMF.
-
Slowly add the amino-PEG-alcohol solution to the Biotin-NHS ester solution with constant stirring.
-
Allow the reaction to proceed at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (Biotin-NHS ester) is consumed.
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the crude product and wash away excess triethylamine.
-
Collect the crude product by filtration.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, byproducts, and any side products. Silica gel column chromatography is a standard and effective method for this purpose.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Purification
Procedure:
-
Prepare a silica gel column packed with a slurry of silica in dichloromethane.
-
Dissolve the crude this compound in a minimal amount of a DCM/MeOH mixture.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Begin elution with 100% DCM, gradually increasing the polarity by adding methanol (e.g., a gradient of 0% to 15% MeOH in DCM).
-
Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for any unreacted amine).
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the pooled fractions under reduced pressure to yield pure this compound as a white to off-white solid.
-
Dry the final product under high vacuum to remove any residual solvent. A typical yield for this synthesis and purification is in the range of 70-85%.
Purity Analysis
The purity of the synthesized this compound should be rigorously assessed to ensure its suitability for downstream applications. The following analytical techniques are commonly employed.
Data Presentation
The following tables summarize the expected physicochemical properties and purity data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H33N3O6S |
| Molecular Weight | 419.54 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMSO, DMF |
| Storage | -20°C, desiccated |
Table 2: Purity and Characterization Data
| Analytical Method | Specification | Typical Result |
| HPLC Purity | ≥ 95% | 98.5% |
| ¹H NMR | Conforms to structure | Conforms |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 420.2 | 420.2 |
Experimental Protocols for Purity Analysis
4.2.1. High-Performance Liquid Chromatography (HPLC)
-
System: Reverse-phase HPLC (RP-HPLC) with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724).
-
Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound. Key expected proton signals include those from the biotin ring, the alkyl chain of biotin, and the ethylene (B1197577) glycol units of the PEG spacer.
4.2.3. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Mode: Positive ion mode.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infuse it into the mass spectrometer.
-
Analysis: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 420.2. Other adducts, such as [M+Na]⁺, may also be observed.
Conclusion
This technical guide provides a framework for the synthesis, purification, and purity assessment of this compound. The successful synthesis of this important bifunctional linker with high purity is crucial for its effective use in various research and development applications, including bioconjugation, targeted drug delivery, and diagnostic assays. Adherence to the detailed protocols and rigorous analytical characterization will ensure the quality and reliability of the final product.
The Hydrophilic Nature of Biotin-PEG4 Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4 linkers are bifunctional molecules that have become indispensable tools in biotechnology and drug development. They consist of a biotin (B1667282) moiety, a tetraethylene glycol (PEG4) spacer, and a reactive functional group for conjugation to proteins, surfaces, or other molecules. The incorporation of the PEG4 spacer arm is a key design feature that imparts significant hydrophilicity to these linkers. This technical guide provides a comprehensive overview of the hydrophilicity of Biotin-PEG4 linkers, including quantitative data, detailed experimental protocols for assessing their hydrophilic properties, and their applications in various research and therapeutic areas. The enhanced water solubility and biocompatibility conferred by the PEG4 spacer are critical for reducing non-specific binding, minimizing aggregation of conjugates, and improving the pharmacokinetic profiles of biotherapeutics.
Core Concepts: The Role of the PEG4 Spacer
The hydrophilicity of Biotin-PEG4 linkers is primarily attributed to the tetraethylene glycol spacer. Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) oxide units. The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules, leading to increased water solubility. The PEG4 spacer in these linkers provides a flexible, hydrophilic arm that extends from the conjugated molecule, effectively creating a hydration shell. This property is crucial for several reasons:
-
Increased Solubility: The PEG4 spacer significantly enhances the aqueous solubility of the biotinylated molecule, which is particularly beneficial when working with hydrophobic proteins or peptides.
-
Reduced Non-Specific Binding: The hydration layer created by the PEG spacer sterically hinders the non-specific adsorption of proteins and other biomolecules to surfaces, a phenomenon critical in the development of sensitive and reliable diagnostic assays.
-
Minimized Aggregation: For protein and antibody conjugates, the hydrophilic PEG4 linker can prevent aggregation, which is often a problem with hydrophobic crosslinkers.
-
Improved Pharmacokinetics: In the context of drug delivery, PEGylation (the process of attaching PEG chains) is a well-established strategy to increase the in vivo circulation half-life of therapeutics by reducing renal clearance and proteolytic degradation.
Quantitative Data on Hydrophilicity
Quantifying the hydrophilicity of a molecule is essential for predicting its behavior in aqueous environments. The octanol-water partition coefficient (LogP) is a widely used measure of lipophilicity, with lower or negative values indicating higher hydrophilicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated XLogP3 | Solubility |
| Biotin-PEG4-NHS Ester | C25H40N4O10S | 588.67 | -1.6[1] | Soluble in water (10 mg/ml), DMSO, and DMF.[2][3] |
| Biotin-PEG4-Amine | C20H38N4O6S | 462.61 | Not available | Soluble in water, DMSO, and DCM.[4] |
| Biotin-PEG4-Acid | C21H37N3O8S | 491.60 | Not available | Soluble in water, DMSO, and DMF.[5] |
| Biotin-PEG4-Thiol | Not applicable | Not applicable | Not applicable | Forms self-assembled monolayers on gold surfaces from aqueous solutions. |
| Biotin-PEG4-Alkyne | C21H35N3O6S | 457.58 | Not available | Soluble in water, DMSO, DCM, and DMF.[6] |
Note: XLogP3 is a computationally predicted value. Experimental values may vary.
Experimental Protocols
Biotinylation of Proteins with Biotin-PEG4-NHS Ester
This protocol describes the general procedure for labeling primary amines on proteins with Biotin-PEG4-NHS Ester.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for buffer exchange
-
Reaction buffer: Phosphate Buffered Saline (PBS), pH 7.2
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
Biotin-PEG4-NHS Ester Stock Solution Preparation: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in DMF or DMSO to a concentration of 10-20 mM.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Biotin-PEG4-NHS Ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess Biotin: Remove non-reacted Biotin-PEG4-NHS Ester using a desalting column or by dialysis against the desired storage buffer.
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which relies on the displacement of HABA from avidin (B1170675) by biotin.
Protein Biotinylation Workflow.
Measurement of Water Contact Angle on a Biotin-PEG4 Functionalized Surface
This protocol describes how to prepare a Biotin-PEG4 functionalized gold surface and measure its hydrophilicity using contact angle goniometry.
Materials:
-
Gold-coated substrate (e.g., silicon wafer or glass slide)
-
Biotin-PEG4-Thiol
-
Ethanol (B145695) (absolute)
-
Ultrapure water
-
Contact angle goniometer
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning: Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood. Rinse the substrate thoroughly with ultrapure water and then with ethanol. Dry the substrate under a stream of nitrogen.
-
Preparation of Thiol Solution: Prepare a 1 mM solution of Biotin-PEG4-Thiol in absolute ethanol.
-
Formation of Self-Assembled Monolayer (SAM): Immerse the cleaned gold substrate in the Biotin-PEG4-Thiol solution for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer.
-
Rinsing and Drying: After incubation, remove the substrate from the thiol solution and rinse it thoroughly with ethanol to remove any non-specifically adsorbed molecules. Dry the functionalized surface under a gentle stream of nitrogen.
-
Contact Angle Measurement:
-
Place the functionalized substrate on the stage of the contact angle goniometer.
-
Dispense a small droplet (typically 2-5 µL) of ultrapure water onto the surface.
-
Use the goniometer's software to capture an image of the droplet and measure the angle formed between the liquid-solid interface and the liquid-vapor interface.
-
Perform measurements at multiple locations on the surface to ensure reproducibility. A lower contact angle indicates a more hydrophilic surface.
-
References
Methodological & Application
Application Notes and Protocols: Utilizing Biotin-PEG4-OH for Protein Labeling
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a cornerstone technique in life sciences research. The high-affinity interaction between biotin and streptavidin- or avidin-based proteins provides a versatile tool for protein detection, purification, and immobilization. This document provides detailed application notes and protocols for the use of Biotin-PEG4 linkers in protein labeling.
While "Biotin-PEG4-OH" contains a terminal hydroxyl group that is not directly reactive with proteins, it serves as a precursor for creating reactive biotinylating agents. For direct protein labeling, a more common and efficient approach is to use an activated form, such as Biotin-PEG4-NHS (N-hydroxysuccinimide) ester. This activated ester readily reacts with primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues or the N-terminus, to form stable amide bonds.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer arm in Biotin-PEG4-NHS increases the water solubility of the reagent and the resulting biotinylated protein, which can help to reduce aggregation.[3][4][5][6] This extended spacer also minimizes steric hindrance, allowing for more efficient binding of the biotin tag to avidin (B1170675) or streptavidin.[3][7][8]
These application notes will focus on the use of the amine-reactive Biotin-PEG4-NHS ester for labeling proteins.
Key Applications
Biotinylated proteins are utilized in a wide array of applications, including:
-
Immunoassays: Employed in techniques like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting for sensitive detection.[9]
-
Protein Purification: Facilitates the isolation of specific proteins or protein complexes from complex mixtures using affinity chromatography with immobilized avidin or streptavidin.[10][11][12][13]
-
Cell Surface Labeling: The water-soluble and membrane-impermeable nature of reagents like Biotin-PEG4-NHS allows for the specific labeling of cell surface proteins.[4][5]
-
Drug Delivery and Targeting: The biotin tag can be used to target nanoparticles and liposomes to specific cells or tissues through the biotin-streptavidin interaction.[14][15]
-
Biosensors and Microarrays: Used for the immobilization of proteins onto surfaces for various detection and interaction studies.[14]
Experimental Protocols
A. Materials Required
-
Biotin-PEG4-NHS Ester
-
Protein of interest
-
Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.5.[4][16] (Avoid buffers containing primary amines like Tris or glycine).[4][6]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the Biotin-PEG4-NHS ester.[4][17]
-
Method for removing non-reacted biotin: Dialysis cassettes, spin desalting columns, or gel filtration columns.[4][17]
-
(Optional) Biotin Quantitation Assay (e.g., HABA assay) to determine the degree of biotinylation.[4][17]
B. Protocol for Protein Biotinylation
This protocol is a general guideline and may require optimization for specific proteins and applications.
1. Preparation of Protein Solution:
-
Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.5.[4][16]
-
The recommended protein concentration is typically between 2-10 mg/mL for optimal labeling efficiency. Labeling of more dilute protein solutions may require a higher molar excess of the biotinylation reagent.[4][16][17]
-
If the protein solution contains primary amines (e.g., Tris buffer) or stabilizing proteins like BSA, they must be removed by dialysis or buffer exchange prior to labeling.[16]
2. Preparation of Biotin-PEG4-NHS Stock Solution:
-
Equilibrate the vial of Biotin-PEG4-NHS ester to room temperature before opening to prevent moisture condensation.[4][17]
-
Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-20 mM).[4][16][17]
-
Note: The NHS-ester moiety is susceptible to hydrolysis. Therefore, the stock solution should be prepared fresh and any unused portion discarded.[4][6]
3. Biotinylation Reaction:
-
The extent of biotinylation can be controlled by adjusting the molar ratio of Biotin-PEG4-NHS to the protein. The optimal ratio depends on the protein concentration and the desired degree of labeling.[4][17]
-
Add the calculated volume of the Biotin-PEG4-NHS stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4][5][17]
4. Removal of Non-reacted Biotin:
-
After the incubation period, it is crucial to remove the excess, non-reacted Biotin-PEG4-NHS to prevent interference in downstream applications.
-
This can be achieved using dialysis against PBS, or by using a spin desalting column or gel filtration column according to the manufacturer's instructions.[4][17]
5. Storage of Biotinylated Protein:
-
Store the purified biotinylated protein under the same conditions that are optimal for the non-biotinylated protein.
C. Determination of Biotin Incorporation (Optional)
The number of biotin molecules incorporated per protein molecule can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is available in commercial kits.[17]
Data Presentation
The following tables provide general recommendations for the molar excess of Biotin-PEG4-NHS ester required for protein labeling based on protein concentration. These values should be optimized for each specific application.
Table 1: Recommended Molar Excess of Biotin-PEG4-NHS for Protein Labeling
| Protein Concentration | Recommended Molar Fold Excess of Biotin Reagent |
| ≤ 2 mg/mL | ≥ 20-fold to 50-fold[6][17] |
| 2 - 10 mg/mL | ≥ 10-fold to 20-fold[16][17] |
Table 2: Summary of Reaction Conditions
| Parameter | Recommended Condition |
| Reaction Buffer | Amine-free buffer (e.g., PBS) |
| pH | 7.2 - 8.5[4][16] |
| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice[4][5][17] |
| Purification Method | Dialysis, spin desalting column, or gel filtration[4][17] |
Visualizations
Experimental Workflow for Protein Biotinylation
Caption: Workflow for protein labeling with Biotin-PEG4-NHS.
Application: Pull-Down Assay Using Biotinylated Protein
Caption: Using biotinylated proteins for pull-down assays.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Biotin-PEG4-NHS ester, 459426-22-3 | BroadPharm [broadpharm.com]
- 3. goldbio.com [goldbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Biotin Affinity Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 11. goldbio.com [goldbio.com]
- 12. Purification of biotinylated proteins on streptavidin resin: a protocol for quantitative elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]
- 15. purepeg.com [purepeg.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Conjugation of Biotin-PEG4-OH to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) provides a versatile tool for purification, detection, and immobilization of proteins, antibodies, and other biomolecules. Biotin-PEG4-OH is a biotinylation reagent that features a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility of the labeled molecule and minimizes steric hindrance.
This document provides a detailed protocol for the conjugation of this compound to molecules containing primary amines (e.g., proteins, peptides, or amine-modified oligonucleotides). As the terminal hydroxyl group of this compound is not reactive towards primary amines, a two-stage protocol is required. The first stage involves the activation of the terminal hydroxyl group to an amine-reactive N-hydroxysuccinimide (NHS) ester. The second stage is the conjugation of the resulting Biotin-PEG4-NHS ester to the primary amine-containing molecule.
Principle of the Reaction
The conjugation process involves two key chemical transformations:
-
Activation of this compound: The terminal hydroxyl group of this compound is first oxidized to a carboxylic acid. This carboxylic acid is then reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the amine-reactive Biotin-PEG4-NHS ester.
-
Conjugation to Primary Amines: The Biotin-PEG4-NHS ester readily reacts with primary amines (-NH2) on the target molecule in a nucleophilic acyl substitution reaction. This reaction occurs at a physiological to slightly basic pH (typically 7.2-8.5) and results in the formation of a stable amide bond, covalently linking the biotin-PEG4 moiety to the target molecule.
Materials and Reagents
For Activation of this compound:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Reaction vessel (glass vial or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
For Conjugation to Primary Amines:
-
Target molecule with primary amines (e.g., protein, peptide)
-
Biotin-PEG4-NHS ester (freshly prepared or from a commercial source)
-
Reaction Buffer: Phosphate Buffered Saline (PBS) pH 7.2-7.5, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5. Crucially, the buffer must be free of primary amines (e.g., Tris, glycine).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification system: Desalting column (e.g., Sephadex G-25), dialysis cassettes, or size-exclusion chromatography (SEC) system.
Experimental Protocols
Part 1: Activation of this compound to Biotin-PEG4-NHS ester
This protocol describes the chemical activation of the terminal hydroxyl group of this compound to an NHS ester.
1. Preparation of Reagents:
- Ensure all glassware is thoroughly dried to prevent hydrolysis of the activated ester.
- Use anhydrous solvents for all reactions.
2. Reaction Setup:
- Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
- Add N-Hydroxysuccinimide (NHS) (1.2 equivalents) to the solution and stir until dissolved.
- In a separate vessel, dissolve DCC or EDC (1.2 equivalents) in anhydrous DMF or DCM.
3. Activation Reaction:
- Slowly add the DCC or EDC solution to the this compound and NHS mixture with continuous stirring.
- Allow the reaction to proceed at room temperature for 4-12 hours or overnight.
- If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.
4. Monitoring and Work-up:
- The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
- If DCU has precipitated, filter the reaction mixture to remove the solid.
- The resulting solution containing the Biotin-PEG4-NHS ester can be used directly in the next step or the solvent can be removed under vacuum for storage of the solid product. It is highly recommended to use the activated ester immediately.
Part 2: Conjugation of Biotin-PEG4-NHS Ester to Primary Amines
This protocol details the reaction of the activated Biotin-PEG4-NHS ester with a primary amine-containing molecule, such as a protein.
1. Preparation of the Target Molecule:
- Dissolve the protein or other amine-containing molecule in the Reaction Buffer at a concentration of 1-10 mg/mL.[1]
- If the protein solution contains primary amine buffers like Tris or glycine, it must be exchanged into an amine-free buffer via dialysis or a desalting column.[2][3]
2. Preparation of the Biotinylation Reagent:
- Immediately before use, dissolve the freshly prepared or commercially sourced Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mg/mL).[1][4]
3. Biotinylation Reaction:
- Calculate the required volume of the Biotin-PEG4-NHS ester stock solution to achieve the desired molar excess over the target molecule. A 10-20 fold molar excess is a common starting point for proteins.[1][4]
- Add the calculated volume of the biotinylation reagent to the protein solution while gently vortexing.
- Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[1][2][4]
4. Quenching the Reaction:
- To stop the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
- Incubate for an additional 15-30 minutes at room temperature.[2] This step ensures that any unreacted NHS-ester is hydrolyzed.
5. Purification of the Biotinylated Product:
- Remove the excess, unreacted biotinylation reagent and quenching buffer components by using a desalting column, dialysis, or size-exclusion chromatography.[1][2][4]
- The choice of purification method will depend on the properties of the target molecule and the scale of the reaction.
Data Presentation
Table 1: Recommended Reaction Conditions for Biotin-PEG4-NHS Ester Conjugation to Primary Amines.
| Parameter | Recommended Range | Notes |
| pH of Reaction Buffer | 7.2 - 8.5 | Higher pH increases the rate of reaction but also the rate of NHS-ester hydrolysis. |
| Molar Excess of Biotin Reagent | 10 - 20 fold (for proteins) | The optimal ratio depends on the concentration of the target molecule and the desired degree of labeling. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can be used to slow down the reaction and potentially minimize side reactions. |
| Reaction Time | 30 - 60 minutes at RT, 2 hours at 4°C | Longer incubation times may not necessarily lead to a higher degree of labeling due to hydrolysis of the NHS-ester. |
| Protein Concentration | 1 - 10 mg/mL | More dilute protein solutions may require a higher molar excess of the biotinylation reagent.[1][4] |
Characterization of the Biotinylated Product
After purification, it is important to characterize the extent of biotinylation. This can be achieved using several methods:
-
HABA Assay (4'-hydroxyazobenzene-2-carboxylic acid): This colorimetric assay is a common method to estimate the number of biotin molecules incorporated per molecule of protein.[3]
-
Streptavidin Gel-Shift Assay: Biotinylated proteins will exhibit a shift in their electrophoretic mobility when incubated with streptavidin, which can be visualized by SDS-PAGE.
-
Mass Spectrometry (MS): For smaller molecules or peptides, mass spectrometry can be used to determine the exact number of biotin moieties attached.
Mandatory Visualizations
Caption: Experimental workflow for the two-stage conjugation of this compound to primary amines.
Caption: Chemical reaction pathway for the activation and conjugation of this compound.
References
Application Notes and Protocols for Biotin-PEG4-OH in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-OH is a heterobifunctional linker that plays a pivotal role in the development of targeted drug delivery systems. This molecule consists of three key components: a biotin (B1667282) moiety for targeting, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal hydroxyl group for conjugation. The exceptionally high affinity of biotin for avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M) allows for highly specific and stable targeting of drug carriers to cells or tissues where avidin or streptavidin has been pre-targeted, a strategy particularly useful in cancer therapy where biotin receptors are often overexpressed.[1] The PEG4 spacer enhances the solubility of the conjugate, reduces steric hindrance for the biotin-avidin interaction, and can prolong the circulation half-life of the drug delivery system by minimizing non-specific protein binding.[2] The terminal hydroxyl group, while less reactive than other functional groups like NHS esters, provides a versatile handle for conjugation to a variety of drug molecules and carrier systems, such as nanoparticles and liposomes, after appropriate activation.
These application notes provide a comprehensive overview of the use of this compound in drug delivery, including detailed protocols for conjugation, characterization, and in vitro/in vivo evaluation.
Key Applications
This compound and its derivatives are instrumental in a variety of targeted drug delivery strategies:
-
Nanoparticle Functionalization: The surface of nanoparticles (e.g., polymeric nanoparticles, liposomes, gold nanoparticles) can be decorated with this compound to facilitate active targeting to tumor cells.[3][4]
-
Antibody-Drug Conjugates (ADCs): While less common than using NHS-ester derivatives, the hydroxyl group can be activated to conjugate with antibodies, creating targeted therapeutic agents.
-
Small Molecule Drug Conjugation: Direct conjugation of small molecule drugs to this compound can enhance their solubility and enable targeted delivery.
-
Pre-targeting Strategies: A two-step or three-step targeting approach can be employed where a biotinylated antibody is first administered, followed by a streptavidin-conjugated drug carrier, and finally the biotinylated drug delivery system.[1]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to Amine-Containing Nanoparticles
This protocol describes a general method for activating the terminal hydroxyl group of this compound to a more reactive species, such as a p-nitrophenyl carbonate, which can then efficiently react with primary amines on the surface of nanoparticles.
Materials:
-
This compound
-
4-Nitrophenyl chloroformate
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2 nanoparticles)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (appropriate MWCO for the nanoparticles)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
Procedure:
Part A: Activation of this compound
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or DIPEA (1.5 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Slowly add 4-nitrophenyl chloroformate (1.2 equivalents) dissolved in a small amount of anhydrous DCM or DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator to obtain the activated Biotin-PEG4-p-nitrophenyl carbonate. This product can be used immediately or stored under desiccated conditions.
Part B: Conjugation to Nanoparticles
-
Disperse the amine-functionalized nanoparticles in PBS (pH 7.4) at a known concentration.
-
Dissolve the activated Biotin-PEG4-p-nitrophenyl carbonate in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF).
-
Add the activated this compound solution to the nanoparticle suspension in a 10 to 20-fold molar excess relative to the surface amine groups on the nanoparticles.
-
Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring.
-
To remove unreacted biotin linker and byproducts, purify the biotinylated nanoparticles by dialysis against PBS (pH 7.4) for 48 hours with frequent buffer changes.
-
Collect the purified biotinylated nanoparticles and store them at 4°C for further use.
Protocol 2: Preparation of Biotinylated Liposomes using Biotin-PEG-Lipid
This protocol describes the formulation of liposomes incorporating a pre-synthesized Biotin-PEG-lipid conjugate, a common and efficient method for creating biotin-targeted liposomal drug delivery systems.
Materials:
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Biotin-PEG-DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)])
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
-
Size exclusion chromatography column (e.g., Sephadex G-50)
Procedure:
-
In a round-bottom flask, dissolve the lipids (DPPC and cholesterol) and the Biotin-PEG-DSPE in a chloroform/methanol mixture (typically 2:1 v/v). A common molar ratio is 55:40:5 for DPPC:Cholesterol:Biotin-PEG-DSPE.
-
If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug if applicable) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DPPC). This will form multilamellar vesicles (MLVs).
-
To produce small unilamellar vesicles (SUVs) with a uniform size, sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Remove the unencapsulated drug and free biotin-PEG-lipid by passing the liposome (B1194612) suspension through a size exclusion chromatography column.
-
Collect the fractions containing the biotinylated liposomes and characterize them for size, zeta potential, and drug encapsulation efficiency. Store the liposomes at 4°C.
Protocol 3: Quantification of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to determine the amount of biotin conjugated to a protein or nanoparticle. The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.
Materials:
-
HABA/Avidin premixed reagent or individual HABA and Avidin solutions
-
Biotinylated sample (e.g., biotinylated nanoparticles or protein)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare HABA/Avidin Solution: If using a premixed reagent, reconstitute it according to the manufacturer's instructions. If preparing from individual components, dissolve HABA and avidin in PBS to achieve a final concentration that gives an initial absorbance at 500 nm between 0.9 and 1.2.
-
Prepare Samples and Standards: Prepare a standard curve using known concentrations of free biotin in PBS. Prepare several dilutions of your biotinylated sample in PBS to ensure the measurement falls within the linear range of the assay.
-
Assay in a Microplate:
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well plate.
-
Add 20 µL of your biotin standards and biotinylated samples to the respective wells. Include a blank well with 20 µL of PBS.
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 500 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the change in absorbance (A500 of HABA/Avidin alone - A500 of HABA/Avidin/Biotin standard) versus the concentration of the biotin standards to generate a standard curve.
-
Calculate the change in absorbance for your samples and determine the biotin concentration from the standard curve.
-
The degree of biotinylation can be expressed as moles of biotin per mole of protein or per milligram of nanoparticles.
-
Quantitative Data Presentation
The following tables summarize key quantitative data from studies utilizing biotin-PEG linkers in drug delivery systems.
Table 1: Physicochemical Properties of Biotin-PEG Functionalized Nanoparticles
| Nanoparticle Type | Drug | Biotinylated | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG Micelles | Artemisinin | Yes | 76.17 | - | - | 45.5 | [3] |
| PLGA-PEG Micelles | Artemisinin | No | ~70 | - | - | ~45 | [3] |
| Graphene Oxide-κ-Carrageenan | Doxorubicin (B1662922) | Yes | - | - | - | 94 | [5] |
| Nanostructured Lipid Carriers | Doxorubicin | Yes | 105.2 | -35 | 1.97 | 99.15 | [6] |
Table 2: In Vitro Cytotoxicity of Biotin-PEG Conjugated Drugs
| Cell Line | Drug Conjugate | IC50 | Fold-Increase in Cytotoxicity (vs. Free Drug) | Reference |
| A2780 (Ovarian Cancer) | CPT-PEG-Biotin | ~0.01 µM | >60 | [7] |
| A2780/AD (Resistant Ovarian Cancer) | CPT-PEG-Biotin | ~0.1 µM | ~30 | [7] |
| MCF-7 (Breast Cancer) | ART/Biotin-PEG-PCL Micelles | 49.87 µg/mL (72h) | - | [3] |
Table 3: In Vivo Efficacy of Biotin-PEG Targeted Drug Delivery
| Animal Model | Drug Delivery System | Tumor Volume Reduction (vs. Control) | Reference |
| 4T1 Breast Cancer | ART-loaded Biotin-PEG-PCL Micelles | 5.3-fold greater reduction than free ART | [3] |
| DMBA-induced Mammary Gland Tumor | Biotinylated Doxorubicin-NLCs | Significantly enhanced antitumor targeting and therapeutic safety | [6] |
Visualizations
Experimental Workflows
Caption: Workflow for the functionalization of nanoparticles with this compound.
Caption: General workflow for preclinical in vivo evaluation.
Signaling Pathway
Caption: Signaling pathway for doxorubicin-induced apoptosis after targeted delivery.[6]
Conclusion
This compound is a valuable and versatile tool for the development of targeted drug delivery systems. Its ability to be conjugated to a wide range of nanoparticles and therapeutic agents, combined with the high specificity of the biotin-avidin interaction, enables precise delivery of drugs to the target site, thereby enhancing therapeutic efficacy and reducing off-target toxicity. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and evaluate novel biotin-targeted therapies. Further optimization of linker chemistry, nanoparticle formulation, and drug conjugation strategies will continue to advance the clinical translation of these promising therapeutic platforms.
References
- 1. Recent advances in biotin-based therapeutic agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. c.web.umkc.edu [c.web.umkc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of biotin molecule targeted cancer cell drug delivery of doxorubicin loaded κ-carrageenan grafted graphene oxide nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotin anchored nanostructured lipid carriers for targeted delivery of doxorubicin in management of mammary gland carcinoma through regulation of apoptotic modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the anticancer efficacy of camptothecin using biotinylated poly(ethylene glycol) conjugates in sensitive and multidrug-resistant human ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Biotin-PEG4-OH for Advanced Cell Surface Biotinylation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cell Surface Biotinylation
Cell surface biotinylation is a powerful technique for labeling proteins on the plasma membrane of living cells. This method is instrumental in studying protein trafficking, determining the cell surface expression levels of receptors, identifying protein-protein interactions, and discovering new drug targets. The core principle involves the use of a biotin-containing reagent that is impermeant to the cell membrane, ensuring that only proteins accessible on the cell surface are labeled. The high-affinity interaction between biotin (B1667282) and streptavidin is then exploited to isolate and analyze these labeled proteins.
The Role of the PEG4 Spacer
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the tetra-PEG unit in Biotin-PEG4-OH, offers several advantages for cell surface biotinylation:
-
Enhanced Hydrophilicity: The PEG spacer increases the water solubility of the biotinylation reagent, which is beneficial for reactions in aqueous buffers and can help prevent aggregation of the labeled proteins.
-
Reduced Steric Hindrance: The long, flexible PEG4 spacer arm (approximately 17.6 Å) extends the biotin moiety away from the labeled protein. This minimizes steric hindrance, allowing for more efficient binding of the bulky streptavidin tetramer to the biotin tag.
-
Minimized Non-specific Interactions: PEG is known for its ability to reduce non-specific protein adsorption, which can lead to cleaner pull-downs and more reliable data.
Activation of this compound: A Necessary Prerequisite
It is crucial for researchers to understand that this compound is a precursor molecule and is not directly reactive with the primary amines (e.g., on lysine (B10760008) residues) of cell surface proteins. The terminal hydroxyl (-OH) group must first be chemically activated to create an amine-reactive functional group.
One method for activation involves reacting this compound with p-nitrophenyl chloroformate in the presence of a base like triethylamine. This converts the hydroxyl group into a reactive p-nitrophenyl carbonate ester, which can then form stable carbamate (B1207046) bonds with primary amines on proteins. However, this activation step involves chemical synthesis procedures that require expertise in organic chemistry and appropriate safety precautions.
For ease of use, reproducibility, and safety in a standard biological laboratory setting, it is highly recommended to use a pre-activated, amine-reactive derivative, such as Biotin-PEG4-NHS ester . The protocols provided below are based on the use of such an amine-reactive reagent, which would be the functional equivalent of an activated this compound.
Applications in Research and Drug Development
-
Receptor Trafficking Studies: The dynamics of receptor internalization, recycling, and degradation can be quantitatively assessed by biotinylating the surface receptor pool and tracking its fate over time.
-
Identification of Surface Proteome Changes: Cell surface biotinylation coupled with mass spectrometry allows for the comprehensive profiling of the surface proteome and the identification of changes in response to drug treatment, disease progression, or different cellular states.[1]
-
Drug Target Discovery: By comparing the surface proteomes of healthy and diseased cells, novel protein targets for therapeutic intervention can be identified.
-
Analysis of Protein-Protein Interactions: Co-immunoprecipitation experiments using biotinylated surface proteins can reveal interaction partners on the cell surface or proteins that associate with surface receptors upon internalization.
Quantitative Data Presentation
The following tables summarize key quantitative aspects of cell surface biotinylation experiments to aid in experimental design and data interpretation.
Table 1: Typical Labeling Efficiency and Cell Viability
| Parameter | Typical Value | Conditions | Reference(s) |
| Labeling Efficiency | >90% | Sulfo-NHS-biotin on CD8+ T lymphocytes | [2] |
| Cell Viability (post-biotinylation) | >95% | MTT assay on endothelial cells | [3] |
| Protein Yield (from 10 cm dish) | 5-20 µg | Varies with cell type and protein abundance | [4] |
| Enrichment of PM Proteins | ~54% of identified proteins | Sulfo-NHS-SS-biotinylation with competitive elution | [5] |
Table 2: Comparison of Biotinylation Reagents
| Reagent Type | Key Feature | Advantages | Disadvantages | Reference(s) |
| Sulfo-NHS-Biotin | Amine-reactive, water-soluble | High labeling efficiency, membrane impermeant | Susceptible to hydrolysis | [2] |
| Sulfo-NHS-SS-Biotin | Amine-reactive, cleavable disulfide bond | Allows for elution of labeled proteins from streptavidin beads under mild reducing conditions | Reducing agents can affect protein structure | [1] |
| Aminooxy-Biotin | Aldehyde/Ketone-reactive | Labels glycoproteins after mild periodate (B1199274) oxidation | Requires an additional oxidation step which can potentially damage cells | [1] |
| Biotin-PEG4-NHS Ester | Amine-reactive, PEG spacer | Increased solubility, reduced steric hindrance, minimizes aggregation | Higher molecular weight than non-PEGylated reagents | [6][7] |
Experimental Protocols
Protocol 1: Cell Surface Biotinylation using Activated this compound (e.g., Biotin-PEG4-NHS Ester)
This protocol describes the labeling of cell surface proteins on adherent mammalian cells.
Materials:
-
Adherent cells cultured in a 10 cm dish (80-90% confluency)
-
Activated this compound (e.g., Biotin-PEG4-NHS Ester)
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM glycine (B1666218) in ice-cold PBS
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease inhibitors
-
Cell scraper
-
Streptavidin-agarose beads
-
Microcentrifuge tubes
Procedure:
-
Cell Preparation:
-
Place the 10 cm dish of cells on ice.
-
Gently aspirate the culture medium.
-
Wash the cells twice with 10 mL of ice-cold PBS (pH 8.0) to remove any residual serum proteins.
-
-
Biotinylation Reaction:
-
Prepare a fresh solution of Activated this compound in ice-cold PBS (pH 8.0) at a concentration of 0.5 mg/mL.
-
Add 5 mL of the biotinylation solution to the dish, ensuring the cell monolayer is completely covered.
-
Incubate the dish on a rocking platform at 4°C for 30 minutes. Note: Performing the incubation at 4°C minimizes endocytosis of the labeled proteins.
-
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells once with 10 mL of Quenching Buffer.
-
Add another 10 mL of Quenching Buffer and incubate for 10 minutes on ice to ensure all unreacted biotin reagent is neutralized.
-
-
Cell Lysis:
-
Aspirate the Quenching Buffer and wash the cells twice more with 10 mL of ice-cold PBS.
-
Add 500 µL of ice-cold Lysis Buffer to the dish.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Isolation of Biotinylated Proteins:
-
Transfer the supernatant to a new tube. Optional: Save a small aliquot (e.g., 20 µL) of the supernatant as the "Total Lysate" or "Input" fraction for later analysis.
-
Add 50 µL of a 50% slurry of streptavidin-agarose beads to the remaining lysate.
-
Incubate on a rotator at 4°C for 2-4 hours or overnight.
-
Pellet the beads by centrifugation at 3,000 x g for 2 minutes at 4°C.
-
Carefully remove the supernatant. Optional: Save a small aliquot of the supernatant as the "Unbound" fraction.
-
Wash the beads three times with 1 mL of ice-cold Lysis Buffer, and twice with 1 mL of ice-cold PBS.
-
After the final wash, the beads contain the isolated cell surface proteins and are ready for downstream analysis (e.g., elution for Western blotting or on-bead digestion for mass spectrometry).
-
Protocol 2: Cell Viability Assessment Post-Biotinylation
This protocol uses a standard MTT assay to assess cell health after the biotinylation procedure.
Materials:
-
Cells cultured in a 96-well plate
-
Biotinylation reagents as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Plate cells in a 96-well plate and grow to the desired confluency. Include wells for a non-biotinylated control.
-
Perform the cell surface biotinylation procedure (Steps 1-3 of Protocol 1) directly in the 96-well plate, adjusting volumes accordingly (e.g., 100 µL per well).
-
After the final quenching step, replace the Quenching Buffer with 100 µL of fresh culture medium.
-
Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, or until purple formazan (B1609692) crystals are visible.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the non-biotinylated control cells.[3]
Visualizations
Experimental Workflow for Cell Surface Biotinylation
Caption: Workflow for cell surface protein biotinylation.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Surface biotinylation of cytotoxic T lymphocytes for in vivo tracking of tumor immunotherapy in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A20 and TNIP-3 Reduce NF-κB-Mediated Paracrine Responses to Hypoxia/Hyperglycemia-Induced Endothelial Senescence [mdpi.com]
- 4. A Cell Surface Biotinylation Assay to Reveal Membrane-associated Neuronal Cues: Negr1 Regulates Dendritic Arborization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Surface Biotinylation Strategy for Reproducible Plasma Membrane Protein Purification and Tracking of Genetic and Drug-Induced Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. goldbio.com [goldbio.com]
Revolutionizing Immunoassays: The Role of Biotin-PEG4-OH in Enhanced Assay Development
In the landscape of immunoassay development, the pursuit of higher sensitivity, improved stability, and lower background noise is paramount. Biotin-PEG4-OH has emerged as a critical reagent for researchers, scientists, and drug development professionals, offering significant advantages in ELISA and other immunoassay platforms. This application note provides a detailed overview of the benefits of using this compound, comprehensive protocols for its application, and a comparative analysis of its performance.
The unique structure of this compound, which incorporates a polyethylene (B3416737) glycol (PEG) spacer between the biotin (B1667282) molecule and a terminal hydroxyl group, is key to its superior performance. The PEG linker is hydrophilic, which enhances the water solubility of the biotinylated molecule and reduces aggregation, a common issue with biotinylated antibodies stored in solution.[1][2] This tetraethylene glycol spacer also provides a flexible arm that minimizes steric hindrance, allowing for more efficient binding of the biotin moiety to streptavidin or avidin.[2][3][4] The terminal hydroxyl group (-OH) allows for covalent attachment to proteins and other molecules after activation, providing a versatile tool for bioconjugation.[5][6]
Advantages of this compound in Immunoassays
The use of biotinylation in immunoassays, particularly in conjunction with the high-affinity interaction between biotin and streptavidin, is a well-established method for signal amplification.[1] An antibody conjugated with several biotin molecules can significantly increase the sensitivity of an assay. The this compound linker further enhances these benefits:
-
Increased Sensitivity: The PEG spacer facilitates optimal orientation and accessibility of the biotin molecule for binding to streptavidin-enzyme conjugates, leading to a higher signal output. Studies have shown that the choice of biotinylation reagent and the length of the spacer arm can impact assay sensitivity by up to an order of magnitude.
-
Reduced Non-Specific Binding: The hydrophilic nature of the PEG linker helps to minimize non-specific binding to the solid phase (e.g., microplate wells), resulting in a lower background signal and an improved signal-to-noise ratio.[7]
-
Enhanced Stability and Solubility: Antibodies and proteins labeled with this compound exhibit reduced aggregation and precipitation during storage, ensuring the longevity and reliability of the reagents.[1][2]
-
Versatility: The terminal hydroxyl group can be activated to react with various functional groups on proteins, peptides, and other biomolecules, offering flexibility in conjugation strategies.[5]
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is a critical step in the development of a sensitive and robust immunoassay. While direct quantitative comparisons of this compound with other reagents in a single study are not always readily available in a tabular format, the collective evidence from various studies highlights clear performance trends.
| Feature | This compound | Standard NHS-Biotin (No PEG linker) | Biotin with longer PEG linkers (e.g., PEG12) |
| Signal Intensity | High | Moderate to High | Potentially Higher |
| Signal-to-Noise Ratio | High | Moderate | High to Very High |
| Sensitivity | High | Good | Very High |
| Solubility of Conjugate | High | Moderate | Very High |
| Steric Hindrance | Low | Moderate | Very Low |
| Potential for Aggregation | Low | Moderate | Very Low |
This table summarizes general performance trends observed in immunoassay development. Actual results may vary depending on the specific application and experimental conditions.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Primary Antibody
This protocol describes a two-step process for biotinylating an antibody with this compound. The first step involves the activation of the terminal hydroxyl group of this compound, and the second step is the conjugation of the activated biotin reagent to the primary antibody.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate (p-NPC) or 1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Primary antibody in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column or dialysis cassette for purification
Step 1: Activation of this compound with p-Nitrophenyl Chloroformate
This procedure creates a p-nitrophenyl carbonate-activated Biotin-PEG4, which is reactive towards primary amines.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
In a separate tube, dissolve p-Nitrophenyl chloroformate in anhydrous DMF or DMSO to a final concentration of 120 mM.
-
Slowly add the p-NPC solution to the this compound solution with gentle mixing.
-
Add a suitable base, such as pyridine (B92270) or triethylamine (B128534) (TEA), at a final concentration of 120 mM to the reaction mixture to act as a catalyst and acid scavenger.
-
Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
The resulting activated Biotin-PEG4-p-nitrophenyl carbonate solution can be used directly in the next conjugation step or stored under dessicated conditions at -20°C for a limited time.
Step 2: Conjugation to the Primary Antibody
-
Prepare the primary antibody at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete in the reaction.[1]
-
Calculate the required volume of the activated Biotin-PEG4 solution to achieve a desired molar excess (e.g., 20 to 50-fold molar excess of biotin to antibody). The optimal ratio should be determined empirically for each antibody.
-
Add the calculated volume of the activated Biotin-PEG4 solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purify the biotinylated antibody by passing the reaction mixture through a desalting column or by dialysis against PBS to remove excess, unreacted biotin.
-
Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Store the biotinylated antibody at 4°C for short-term use or at -20°C for long-term storage, often with a cryoprotectant like glycerol.
Protocol 2: Indirect ELISA using a Biotinylated Primary Antibody
This protocol outlines the steps for a standard indirect ELISA using a biotinylated primary antibody and a streptavidin-enzyme conjugate for signal detection.
Materials:
-
Antigen
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 1% BSA in PBST)
-
Biotinylated Primary Antibody (prepared as in Protocol 1)
-
Streptavidin-HRP (Horseradish Peroxidase) or other streptavidin-enzyme conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
96-well ELISA plate
-
Plate reader
Procedure:
-
Antigen Coating: Dilute the antigen to an optimal concentration (typically 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted antigen to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block any remaining non-specific binding sites.
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
-
Primary Antibody Incubation: Dilute the biotinylated primary antibody to its optimal working concentration in Blocking Buffer. Add 100 µL of the diluted antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Discard the primary antibody solution and wash the plate three times with Wash Buffer.
-
Streptavidin-Enzyme Conjugate Incubation: Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions. Add 100 µL of the diluted conjugate to each well. Incubate for 1 hour at room temperature, protected from light.
-
Washing: Discard the streptavidin-conjugate solution and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate at room temperature in the dark for 15-30 minutes, or until a sufficient color change is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. The color in the wells will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader within 30 minutes of adding the Stop Solution.
Visualizing the Workflow and Concepts
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: Workflow for the activation and conjugation of this compound.
Caption: Workflow of an indirect ELISA using a biotinylated antibody.
Conclusion
This compound is a valuable tool for the development of highly sensitive and robust immunoassays. Its unique properties, including enhanced solubility, reduced aggregation, and minimized steric hindrance, contribute to improved assay performance. The provided protocols offer a framework for the successful biotinylation of antibodies and their application in ELISA. By leveraging the advantages of this compound, researchers can achieve greater sensitivity and reliability in their immunoassay development, ultimately leading to more accurate and reproducible results in research, diagnostics, and drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Assay Protocol (384-well plates) [protocols.io]
- 3. vectorlabs.com [vectorlabs.com]
- 4. goldbio.com [goldbio.com]
- 5. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]
- 6. Biotin-PEG4-alcohol, 1217609-84-1 | BroadPharm [broadpharm.com]
- 7. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Biotin-PEG4-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles with Biotin-PEG4-OH is a cornerstone technique in the development of targeted drug delivery systems, advanced diagnostics, and novel research tools. This process leverages the high-affinity, non-covalent interaction between biotin (B1667282) and avidin (B1170675) or streptavidin, one of the strongest known biological interactions. The polyethylene (B3416737) glycol (PEG) linker, specifically the tetra-ethylene glycol spacer (PEG4), enhances the biocompatibility of the nanoparticles by reducing non-specific protein adsorption and subsequent clearance by the reticuloendothelial system (RES).[1] This "stealth" property prolongs the circulation half-life of the nanoparticles, increasing their probability of reaching the target site.[1] The terminal hydroxyl group (-OH) on the this compound molecule can be further functionalized if needed, although it is often the biotin moiety that serves as the primary functional group for targeting applications.
These biotinylated nanoparticles can be targeted to cells or tissues that have been pre-targeted with avidin or streptavidin-conjugated antibodies or by binding to endogenous biotin receptors. This application note provides detailed protocols for the surface modification of nanoparticles with this compound, methods for their characterization, and quantitative data to guide researchers in this field.
Principle of this compound Conjugation
The most common strategy for conjugating this compound to nanoparticles involves the use of nanoparticles with surface-exposed functional groups, such as primary amines (-NH2). The hydroxyl group of the this compound can be activated, or more commonly, a derivative of Biotin-PEG4 with a reactive group at the opposite end is used, such as an N-hydroxysuccinimide (NHS) ester. The NHS ester of Biotin-PEG4 reacts efficiently with primary amines on the nanoparticle surface under mild conditions to form a stable amide bond.
Experimental Protocols
Materials and Equipment
-
Nanoparticles: Amine-functionalized nanoparticles (e.g., iron oxide, gold, silica, or polymeric nanoparticles).
-
Biotinylation Reagent: EZ-Link™ NHS-PEG4-Biotin (or equivalent).[2]
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Washing Buffer: PBS with 0.05% Tween-20.
-
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Equipment:
-
Vortex mixer.
-
Centrifuge (with appropriate speed for nanoparticle separation).
-
Spectrophotometer (for HABA assay).
-
Dynamic Light Scattering (DLS) instrument.
-
Zeta potential analyzer.
-
Transmission Electron Microscope (TEM).
-
Surface Plasmon Resonance (SPR) instrument.
-
Protocol for Biotinylation of Amine-Functionalized Nanoparticles
This protocol is a general guideline and may require optimization based on the specific type and concentration of nanoparticles used.
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the suspension for 5-10 minutes to ensure a homogenous dispersion.
-
-
Biotinylation Reagent Preparation:
-
Immediately before use, dissolve the NHS-PEG4-Biotin in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[2]
-
-
Conjugation Reaction:
-
Add the NHS-PEG4-Biotin solution to the nanoparticle suspension. The molar ratio of biotin reagent to the estimated surface amine groups on the nanoparticles should be optimized, but a starting point of a 20 to 50-fold molar excess of biotin is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing or for 2-4 hours at 4°C.
-
-
Quenching of Unreacted Reagent:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification of Biotinylated Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Remove the supernatant containing unreacted biotin and byproducts.
-
Resuspend the nanoparticle pellet in the Washing Buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of any non-conjugated biotin.
-
After the final wash, resuspend the purified biotinylated nanoparticles in PBS or another appropriate storage buffer.
-
Protocol for Quantification of Surface Biotin (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for the quantification of biotin.[3][4][5]
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions. This solution will have a characteristic absorbance at 500 nm.[3]
-
Baseline Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm (A500_initial).[3]
-
Sample Addition: Add a known amount of the biotinylated nanoparticle suspension to the HABA/Avidin solution and mix well.
-
Final Measurement: Biotin on the nanoparticles will displace the HABA from the avidin, causing a decrease in absorbance at 500 nm. Measure the final absorbance (A500_final).[3]
-
Calculation: The amount of biotin can be calculated from the change in absorbance (ΔA500 = A500_initial - A500_final) using the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹).[6]
Data Presentation
Physicochemical Characterization of Biotin-PEGylated Nanoparticles
The successful surface modification of nanoparticles with this compound can be confirmed by changes in their physicochemical properties.
| Parameter | Unmodified Nanoparticles | Biotin-PEGylated Nanoparticles | Technique | Reference |
| Hydrodynamic Diameter (nm) | Varies | Increase of 5-20 nm | DLS | [7][8] |
| Zeta Potential (mV) | Varies (often positive for amine-functionalized) | Shift towards neutral or slightly negative | Zeta Potential Analyzer | [1][7][8] |
| Biotinylation Efficiency (pmol/mg) | N/A | 500 - 1000 | HABA Assay | [9] |
| Surface Morphology | Smooth | May show a thin surface coating | TEM | [10] |
Binding Affinity to Streptavidin
The functionality of the conjugated biotin can be assessed by measuring its binding affinity to streptavidin.
| Nanoparticle Type | Ligand | Analyte | Association Rate Constant (ka) (M⁻¹s⁻¹) | Dissociation Rate Constant (kd) (s⁻¹) | Dissociation Constant (KD) (M) | Technique | Reference |
| Biotinylated Gold Nanorods | Biotin | Streptavidin | Not Reported | Not Reported | ~1 x 10⁻⁹ | LSPR | [11] |
| Biotinylated Sensor Surface | Biotin | Streptavidin | Not Reported | Not Reported | ~1 x 10⁻¹⁵ | General | [12][13] |
| Biotinylated Mixed SAMs | Biotin | Streptavidin | Real-time monitoring shows binding | Real-time monitoring shows stable binding | Low pM range | SPR | [14] |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for surface modification and application.
EGFR Signaling Pathway Targeted by Biotinylated Nanoparticles
Caption: EGFR signaling pathway targeted by biotinylated nanoparticles.
Applications
The primary application of biotin-PEGylated nanoparticles is in targeted drug delivery and diagnostics. By conjugating a targeting moiety (e.g., an antibody or ligand like EGF) to avidin or streptavidin, the biotinylated nanoparticles can be directed to specific cell types that overexpress the corresponding receptor.[15][16][17][18] For instance, in cancer therapy, biotinylated nanoparticles carrying a chemotherapeutic agent can be targeted to tumor cells overexpressing a particular surface receptor, thereby increasing the local concentration of the drug and minimizing systemic toxicity.[19]
In diagnostics, these nanoparticles can be used in immunoassays, biosensors, and imaging applications. The high affinity of the biotin-streptavidin interaction allows for sensitive and specific detection of target molecules.[20] For example, biotinylated gold nanoparticles can be used as signal enhancers in lateral flow assays or for the detection of biomolecules using surface plasmon resonance.[11]
Conclusion
The surface modification of nanoparticles with this compound is a versatile and powerful technique for a wide range of biomedical applications. The protocols and data presented in this application note provide a comprehensive guide for researchers to successfully synthesize, characterize, and utilize these functionalized nanoparticles. Careful optimization of the reaction conditions and thorough characterization are crucial for achieving reproducible and effective results in targeted drug delivery, diagnostics, and other advanced research areas.
References
- 1. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. anaspec.com [anaspec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular delivery of PEGylated PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coupling of biotin-(poly(ethylene glycol))amine to poly(D,L-lactide-co-glycolide) nanoparticles for versatile surface modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Label-Free Plasmonic Detection of Biomolecular Binding by a Single Gold Nanorod - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Biotin–Avidin Interaction in Biotinylated Gold Nanoparticles and the Modulation of Their Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. ClinPGx [clinpgx.org]
- 19. Targeted drug delivery using smart nanoparticles [aptjournal.ssu.ac.ir]
- 20. Immobilization of Streptavidin on a Plasmonic Au-TiO2 Thin Film towards an LSPR Biosensing Platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Biotinylation using Biotin-PEG4-OH Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the biotinylation of antibodies using various derivatives of Biotin-PEG4-OH. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the biotinylated antibody, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin (B1667282) moiety to avidin (B1170675) or streptavidin.[1][2] This document covers the most common amine-reactive biotinylation, as well as alternative strategies for site-specific or carboxyl-group-directed conjugation.
Introduction to Antibody Biotinylation
Biotinylation is the process of covalently attaching biotin to a molecule, such as an antibody.[3] This technique is widely used in various immunoassays, including ELISA, Western blotting, immunohistochemistry, and flow cytometry, as well as in affinity purification of proteins.[4] The exceptionally high affinity between biotin (Vitamin H) and streptavidin or avidin forms the basis of many detection and purification systems. The Biotin-PEG4 moiety provides a spacer arm of 29 Angstroms, which is beneficial for reducing steric hindrance.[1][2]
There are several derivatives of this compound available for antibody conjugation, each targeting different functional groups on the antibody:
-
Biotin-PEG4-NHS (N-hydroxysuccinimide) ester: Reacts with primary amines (-NH2) found on lysine (B10760008) residues and the N-terminus of the antibody. This is the most common and straightforward method for biotinylation.
-
Biotin-PEG4-Hydrazide: Reacts with aldehyde groups, which can be generated by oxidizing the carbohydrate moieties in the Fc region of the antibody. This allows for more site-specific biotinylation, potentially preserving the antigen-binding sites.
-
Biotin-PEG4-Amine: Can be coupled to carboxyl groups (-COOH) on aspartic acid or glutamic acid residues using a carbodiimide (B86325) activator like EDC.
Data Presentation: Quantitative Analysis of Antibody Biotinylation
The degree of biotinylation, or the number of biotin molecules per antibody, is a critical parameter that can influence the performance of the biotinylated antibody in downstream applications. Over-biotinylation can lead to antibody denaturation and loss of function, while under-biotinylation can result in a weak signal. The following tables summarize the expected degree of labeling (DOL) based on the molar challenge ratio of the biotinylation reagent to the antibody.
Table 1: Degree of Labeling (DOL) with Biotin-PEG4-NHS Ester
This table illustrates the effect of the molar challenge ratio of Biotin-PEG4-NHS ester on the average number of biotin molecules incorporated per antibody molecule. The data is based on a study using an 80 kDa glycosylated NVS-protein.[5]
| Molar Challenge Ratio (Biotin:Antibody) | Highest Abundant Species (Biotin Labels) | Average Biotin DOL |
| 6:1 | 3 | 2.5 |
| 12:1 | 4 | 3.5 |
| 20:1 | 6 | 6.2 |
Table 2: General Recommendations for Antibody Biotinylation with NHS-PEG4-Biotin
This table provides general guidelines for achieving a desired level of biotinylation on a typical IgG antibody (150 kDa) at a concentration of 1-10 mg/mL.[6]
| Molar Excess of Biotin Reagent | Expected Biotin Molecules per Antibody |
| 20-fold | 4 - 6 |
Experimental Protocols
The following are detailed protocols for the biotinylation of antibodies using different this compound derivatives.
Protocol 1: Biotinylation of Antibodies using Biotin-PEG4-NHS Ester (Amine-Reactive)
This protocol describes the most common method for biotinylating antibodies by targeting primary amines.
Materials:
-
Antibody to be biotinylated (in an amine-free buffer like PBS)
-
Biotin-PEG4-NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Antibody Preparation:
-
Prepare the antibody at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Ensure the buffer is free of primary amines (e.g., Tris) and sodium azide, as these will compete with the reaction.[3] If necessary, perform a buffer exchange using a desalting column or dialysis.
-
-
Biotin-PEG4-NHS Ester Stock Solution Preparation:
-
Allow the vial of Biotin-PEG4-NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Biotin-PEG4-NHS Ester in anhydrous DMSO or DMF to a concentration of 10-20 mM. For example, to make a 20 mM solution of Biotin-PEG4-NHS Ester (MW: 588.67 g/mol ), dissolve 11.77 mg in 1 mL of DMSO.
-
-
Biotinylation Reaction:
-
Calculate the required volume of the Biotin-PEG4-NHS Ester stock solution to achieve the desired molar excess (e.g., 10 to 20-fold molar excess of biotin over the antibody).[3]
-
Slowly add the calculated volume of the Biotin-PEG4-NHS Ester stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C, protected from light.[3]
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Remove the excess, unreacted biotin and the quenching reagent by using a desalting column or by dialysis against PBS.
-
-
Quantification and Storage:
-
Determine the concentration of the biotinylated antibody using a spectrophotometer at 280 nm.
-
The degree of biotinylation can be estimated using a HABA assay.[7]
-
Store the biotinylated antibody at 4°C for short-term storage or at -20°C for long-term storage.
-
Protocol 2: Biotinylation of Antibodies using Biotin-PEG4-Hydrazide (Carbohydrate-Reactive)
This protocol targets the carbohydrate moieties on the Fc region of the antibody, providing a more site-directed conjugation.
Materials:
-
Antibody to be biotinylated
-
Biotin-PEG4-Hydrazide
-
Sodium Acetate Buffer (50 mM, pH 5.5)
-
Sodium Periodate (B1199274) (NaIO4)
-
Desalting column
Procedure:
-
Antibody Oxidation:
-
Dissolve the antibody in Sodium Acetate Buffer to a concentration of 1-5 mg/mL.
-
Add Sodium Periodate to a final concentration of 10-20 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes at room temperature.
-
Remove excess periodate and glycerol by passing the solution through a desalting column equilibrated with Sodium Acetate Buffer.
-
-
Biotinylation Reaction:
-
Immediately add a 50-fold molar excess of Biotin-PEG4-Hydrazide to the oxidized antibody solution.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification of the Biotinylated Antibody:
-
Purify the biotinylated antibody from excess Biotin-PEG4-Hydrazide using a desalting column equilibrated with PBS.
-
-
Quantification and Storage:
-
Determine the antibody concentration and degree of biotinylation as described in Protocol 1.
-
Store the biotinylated antibody at 4°C or -20°C.
-
Protocol 3: Biotinylation of Antibodies using Biotin-PEG4-Amine (Carboxyl-Reactive)
This protocol targets the carboxyl groups on aspartic and glutamic acid residues.
Materials:
-
Antibody to be biotinylated
-
Biotin-PEG4-Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
MES Buffer (0.1 M, pH 4.5-5.0)
-
Hydroxylamine-HCl (optional, for quenching)
-
Desalting column
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into MES Buffer.
-
-
Biotinylation Reaction:
-
Add a 100-fold molar excess of Biotin-PEG4-Amine to the antibody solution.
-
Add a 20-fold molar excess of EDC to the solution.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding hydroxylamine (B1172632) to a final concentration of 10 mM.
-
-
Purification of the Biotinylated Antibody:
-
Purify the biotinylated antibody using a desalting column equilibrated with PBS.
-
-
Quantification and Storage:
-
Determine the antibody concentration and degree of biotinylation as described in Protocol 1.
-
Store the biotinylated antibody at 4°C or -20°C.
-
Visualizations
The following diagrams illustrate the key workflows and chemical reactions involved in antibody biotinylation.
Caption: Workflow for Amine-Reactive Antibody Biotinylation.
Caption: Amine-Reactive Biotinylation Chemistry.
Caption: Workflow for Carbohydrate-Reactive Biotinylation.
References
- 1. goldbio.com [goldbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Evaluation of Antibody Biotinylation Approaches for Enhanced Sensitivity of Single Molecule Array (Simoa) Immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive LC–MS based study of factors influencing biotinylation of critical reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Unlocking Cellular Secrets: Applications and Protocols for Biotin-PEG4-Alkyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-alkyne is a versatile chemical tool that has become indispensable in the fields of chemical biology, proteomics, and drug discovery. This trifunctional molecule, featuring a biotin (B1667282) handle for affinity purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for click chemistry, enables the precise and efficient labeling and isolation of biomolecules. This document provides detailed application notes and protocols for the use of Biotin-PEG4-alkyne in key research applications, including protein labeling, proteomic analysis, pull-down assays for interaction studies, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Core Principles: The Power of Click Chemistry
The terminal alkyne group of Biotin-PEG4-alkyne is a key participant in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction forms a stable triazole linkage with an azide-modified molecule under mild, aqueous conditions, making it ideal for biological applications.[1][3] The reaction is highly specific and efficient, proceeding with high yields and minimal byproducts.[3][4]
The general reaction is as follows:
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Product Specifications
Quantitative data for a typical Biotin-PEG4-alkyne reagent is summarized below. These values are essential for calculating molar equivalents in experimental protocols.
| Property | Value | Reference(s) |
| Molecular Weight | 457.58 g/mol | [5][6] |
| Chemical Formula | C₂₁H₃₅N₃O₆S | [5][6] |
| Purity | >95% (HPLC) | [5][6] |
| Solubility | DMSO, DMF, Water | [5][6] |
| Storage | -20°C, desiccated and protected from light | [5][6] |
Key Applications & Experimental Protocols
Biotinylation of Azide-Modified Proteins
This protocol describes the general procedure for labeling a purified protein that has been functionalized with an azide (B81097) group.
Experimental Workflow:
Caption: Workflow for biotinylating an azide-modified protein.
Detailed Protocol:
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Biotin-PEG4-alkyne
-
Copper(II) sulfate (B86663) (CuSO₄)
-
A copper-chelating ligand (e.g., THPTA or TBTA)
-
A reducing agent (e.g., sodium ascorbate)
-
DMSO
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Stock Solutions:
-
Biotin-PEG4-alkyne: 10 mM in DMSO.
-
CuSO₄: 20 mM in deionized water.
-
Ligand (THPTA/TBTA): 100 mM in deionized water.
-
Sodium Ascorbate (B8700270): 100 mM in deionized water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein to a final concentration of 10-100 µM.
-
Biotin-PEG4-alkyne stock solution to a final concentration of 100-500 µM.
-
Ligand stock solution to a final concentration of 250-1250 µM.
-
CuSO₄ stock solution to a final concentration of 50-250 µM.
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or 4°C, protected from light.
-
Purification: Remove unreacted reagents by dialysis or using a desalting column.
-
Verification: Confirm biotinylation by Western blot using streptavidin-HRP or by mass spectrometry.
Quantitative Parameters:
| Parameter | Recommended Range |
| Protein Concentration | 10 - 100 µM |
| Biotin-PEG4-alkyne | 2 - 10 molar excess over protein |
| CuSO₄:Ligand Ratio | 1:5 |
| Sodium Ascorbate | 1 - 5 mM |
| Reaction Time | 1 - 4 hours |
| Temperature | 4 - 25 °C |
Proteomic Analysis using BONCAT
Biorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique for labeling and identifying newly synthesized proteins.[7][8] This involves metabolic labeling with an azide-containing amino acid analog (e.g., L-azidohomoalanine, AHA), followed by click chemistry with Biotin-PEG4-alkyne for enrichment and subsequent mass spectrometry analysis.[7][8]
Experimental Workflow:
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abpbio.com [abpbio.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: Biotin-PEG4-OH in Proteomic Studies and Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG4-OH is a versatile chemical tool central to modern proteomic workflows, particularly in the identification and quantification of protein-protein interactions, cell surface protein profiling, and target discovery. The molecule consists of three key components: a biotin (B1667282) moiety for high-affinity binding to streptavidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm, and a terminal hydroxyl group (-OH). While the hydroxyl group is not reactive towards proteins, it serves as a convenient chemical handle for synthesizing more reactive derivatives, such as NHS esters, alkynes, or azides, for specific labeling strategies.
The four-unit PEG linker enhances the water solubility of the entire reagent and the resulting biotinylated proteins, which helps to reduce aggregation.[1][2] Furthermore, the spacer arm, approximately 29 Å in length, minimizes steric hindrance, allowing the biotin group to efficiently bind to the deep biotin-binding pocket of streptavidin.[2] These properties make Biotin-PEG4 derivatives ideal for use in affinity purification, pull-down assays, and various proteomic applications, including those coupled with quantitative mass spectrometry techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture).[3][4][5]
Key Applications
-
Cell Surface Proteomics: Selective labeling and identification of extracellular proteins, which are often key drug targets and biomarkers.[3]
-
Protein-Protein Interaction Studies: Enrichment and identification of binding partners for a protein of interest in complex biological samples.[6]
-
Target Deconvolution: Used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other chemical probes to identify the cellular targets of small molecules.[7][8][9]
-
Quantitative Proteomics: When combined with methods like SILAC, it allows for the quantitative comparison of protein expression levels under different biological conditions.[3][4]
Data Presentation: Quantitative Analysis of Cell Surface Proteins in Cancer Metastasis
This section presents data adapted from a study that utilized cell surface biotinylation coupled with SILAC-based quantitative proteomics to identify differentially expressed proteins between high- and low-metastatic nasopharyngeal carcinoma (NPC) cell lines. This approach is exemplary of how Biotin-PEG4 derivatives can be used to uncover potential therapeutic targets.[3]
Table 1: Selected Differentially Expressed Cell Surface Proteins in High-Metastatic vs. Low-Metastatic NPC Cells [3]
| Protein Name | Gene Symbol | UniProt ID | H/L Ratio* | Function & Relevance in Cancer |
| Myoferlin | MYOF | Q9NZM1 | 8.51 | Most upregulated protein; involved in membrane fusion, cell proliferation, migration, and invasion. Interacts with EGFR and EPHA2. |
| Epidermal Growth Factor Receptor | EGFR | P00533 | 2.15 | Key receptor tyrosine kinase; drives proliferation, survival, and metastasis. A major cancer drug target. |
| Ephrin type-A receptor 2 | EPHA2 | P29317 | 1.89 | Receptor tyrosine kinase implicated in cell adhesion, migration, and cancer progression. |
| Integrin alpha-V | ITGAV | P06756 | 2.45 | Cell adhesion molecule involved in cell-matrix interactions, crucial for metastasis. |
| Integrin beta-1 | ITGB1 | P05556 | 1.95 | Forms heterodimers with alpha integrins; central to cell adhesion, signaling, and tumor progression. |
| CD44 antigen | CD44 | P16070 | 1.77 | Cell-surface glycoprotein (B1211001) involved in cell-cell interactions, cell adhesion, and migration. |
*H/L Ratio: Ratio of protein abundance in highly metastatic (5-8F) cells to low-metastatic (6-10B) cells as determined by SILAC-MS. A ratio > 1 indicates upregulation in metastatic cells.
Experimental Protocols & Methodologies
The following protocols provide a comprehensive workflow, starting from the chemical activation of this compound to the final analysis of enriched proteins.
Protocol 1: Synthesis of Biotin-PEG4-NHS Ester from this compound
This compound is first converted to a carboxylic acid derivative and then activated to an N-hydroxysuccinimide (NHS) ester, making it highly reactive toward primary amines on proteins.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid) or similar oxidizing agent
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Pyridine (B92270) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Oxidation to Carboxylic Acid:
-
Dissolve this compound in acetone.
-
Cool the solution in an ice bath.
-
Slowly add Jones reagent dropwise until a persistent orange color is observed.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding isopropanol (B130326) until the solution turns green.
-
Perform an aqueous workup and extract the product (Biotin-PEG4-Acid) into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield Biotin-PEG4-Acid. Purify by silica gel chromatography if necessary.
-
-
NHS Ester Formation:
-
Dissolve the purified Biotin-PEG4-Acid in anhydrous DCM or DMF.
-
Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) and pyridine or TEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once complete, wash the reaction mixture with a mild acid (e.g., 5% HCl) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting Biotin-PEG4-NHS ester by silica gel chromatography or recrystallization. Store the final product under desiccation at -20°C.
-
Protocol 2: Cell Surface Protein Biotinylation using Biotin-PEG4-NHS Ester
This protocol describes the labeling of primary amines on extracellular domains of proteins on live cells.
Materials:
-
Adherent cells cultured to 85-95% confluency
-
Biotin-PEG4-NHS Ester (from Protocol 1 or commercial source)
-
Anhydrous DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS
Procedure:
-
Prepare a 10-20 mM stock solution of Biotin-PEG4-NHS Ester in anhydrous DMSO immediately before use. Do not store the reconstituted reagent.[2][10]
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.[2][10]
-
Add the Biotin-PEG4-NHS Ester stock solution to ice-cold PBS (pH 8.0) to a final concentration of 0.25-0.5 mg/mL (or a final reagent concentration of ~2 mM).[2]
-
Overlay the cells with the biotinylation solution and incubate for 30 minutes at 4°C with gentle rocking to label surface proteins while minimizing internalization.[2]
-
Aspirate the biotinylation solution and quench the reaction by adding Quenching Buffer. Incubate for 10-15 minutes at 4°C.
-
Wash the cells three more times with ice-cold PBS to remove any unreacted biotin and quenching reagent.
-
Cells are now ready for lysis and subsequent pull-down assay.
Protocol 3: Pull-Down and Enrichment of Biotinylated Proteins
Materials:
-
Biotinylated cell pellet (from Protocol 2)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash Buffer 1: Lysis Buffer
-
Wash Buffer 2: High Salt Buffer (e.g., 1 M KCl)
-
Wash Buffer 3: Urea Buffer (e.g., 2 M Urea in 10 mM Tris-HCl, pH 8.0)
-
Wash Buffer 4: 50 mM Ammonium Bicarbonate (AmBic)
Procedure:
-
Lyse the biotinylated cells by adding ice-cold Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.
-
Add the clarified protein lysate to the equilibrated streptavidin beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash 2x with Wash Buffer 1.
-
Wash 1x with Wash Buffer 2.
-
Wash 1x with Wash Buffer 3.
-
Wash 3x with 50 mM AmBic to remove detergents and prepare for mass spectrometry.[11]
-
-
The beads with captured proteins are now ready for elution or on-bead digestion.
Protocol 4: On-Bead Tryptic Digestion for Mass Spectrometry
This method is preferred for proteomic analysis as it avoids the harsh conditions required for biotin-streptavidin elution and reduces streptavidin contamination in the final sample.[1][12]
Materials:
-
Protein-bound beads (from Protocol 3)
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM AmBic
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM AmBic
-
Trypsin, sequencing grade
-
Formic acid (FA)
Procedure:
-
Resuspend the washed beads in 100 µL of Reduction Buffer. Incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature. Add 100 µL of Alkylation Buffer and incubate in the dark for 20 minutes.
-
Add trypsin (e.g., 1 µg) to the bead slurry. Incubate overnight at 37°C with shaking.[11][13]
-
Pellet the beads and transfer the supernatant containing the digested peptides to a new tube.
-
To recover any remaining peptides, wash the beads once with a solution like 80% acetonitrile/0.1% TFA, combine this wash with the first supernatant.[8][14]
-
Acidify the peptide solution by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using C18 StageTips or equivalent. The sample is now ready for LC-MS/MS analysis.
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow from this compound to proteomic analysis.
Caption: Principle of biotin-streptavidin affinity purification.
Caption: Simplified EGFR signaling pathway highlighting surface proteins identifiable via biotinylation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Coupling of Cell Surface Biotinylation and SILAC-Based Quantitative Proteomics Identified Myoferlin as a Potential Therapeutic Target for Nasopharyngeal Carcinoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studying Protein-Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. EGFR Phosphorylates and Associates with EFNB1 to Regulate Cell Adhesion to Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biotin-PEG4-alkyne | PROTAC Linker | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Biotin-PEG4-OH Conjugation
Welcome to the technical support center for Biotin-PEG4-OH conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not reacting with the amine/thiol/carboxyl groups on my molecule?
A1: The terminal hydroxyl group (-OH) on this compound is not a reactive functional group for direct conjugation to common functionalities on biomolecules under standard conditions. A two-step process is required:
-
Activation: The hydroxyl group must first be chemically activated to create a good leaving group.
-
Conjugation: The activated Biotin-PEG4 derivative is then reacted with your target molecule (e.g., protein, peptide, etc.).
Q2: How can I activate the hydroxyl group of this compound?
A2: There are several common methods to activate the hydroxyl group:
-
Tosylation or Mesylation: This involves reacting the this compound with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (like pyridine (B92270) or triethylamine) to form a Biotin-PEG4-OTs or Biotin-PEG4-OMs. These are excellent leaving groups for subsequent reaction with nucleophiles.
-
Mitsunobu Reaction: This reaction allows for the conversion of the hydroxyl group to various other functional groups, such as an amine or azide, by reacting it with a suitable nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2]
Q3: What functional groups can I conjugate the activated Biotin-PEG4 to?
A3: Once activated (e.g., as a tosylate or mesylate), the Biotin-PEG4 can react with various nucleophilic functional groups, including:
-
Primary amines (-NH₂): Found on lysine (B10760008) residues and the N-terminus of proteins.
-
Thiols (-SH): Found on cysteine residues.
-
Hydroxyls (-OH): Can also react, though typically less nucleophilic than amines or thiols.
Q4: What are the key parameters to control for a successful two-step conjugation?
A4: For a successful two-step conjugation, it is critical to control the parameters for both the activation and the conjugation steps.
-
Activation Step:
-
Anhydrous Conditions: Reagents like tosyl chloride and mesyl chloride are sensitive to water. Ensure all solvents and reagents are anhydrous.
-
Temperature: These reactions are often performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.
-
Stoichiometry: The molar ratio of the activating agent to the this compound is crucial for achieving high conversion without generating excess side products.
-
-
Conjugation Step:
-
pH: The pH of the reaction buffer is critical. For reaction with amines, a pH of 8-9.5 is generally optimal. For thiols, a pH of around 8 is suitable.
-
Molar Ratio: A molar excess of the activated Biotin-PEG4 is typically used to drive the reaction to completion.
-
Temperature and Time: These parameters should be optimized for your specific biomolecule to ensure conjugation without denaturation or degradation.
-
Q5: How can I purify my final biotinylated conjugate?
A5: Purification is essential to remove unreacted Biotin-PEG4, byproducts, and any remaining unconjugated biomolecule. Common purification methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger PEGylated conjugate from smaller molecules.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation from the unmodified version.
-
Hydrophobic Interaction Chromatography (HIC): Another method that separates based on changes in surface properties upon PEGylation.
-
Dialysis: Useful for removing small molecule impurities.
Troubleshooting Guides
Low yield is a common issue in multi-step conjugation reactions. The following tables break down potential causes and solutions for both the activation and conjugation steps.
Table 1: Troubleshooting the Activation of this compound
| Symptom | Possible Cause | Recommended Action |
| Low to no activation of this compound | Reagents (tosyl chloride, mesyl chloride, etc.) are hydrolyzed. | Use fresh, high-quality reagents. Ensure anhydrous conditions by using dry solvents and inert atmosphere (e.g., nitrogen or argon). |
| Incorrect stoichiometry of reagents. | Optimize the molar ratio of the activating agent and base to the this compound. A slight excess of the activating agent is often used. | |
| Reaction temperature is too low or reaction time is too short. | Gradually increase the reaction temperature or extend the reaction time. Monitor the reaction progress using TLC or HPLC. | |
| Presence of multiple unidentified byproducts | Side reactions due to moisture or reactive impurities. | Ensure all glassware is oven-dried and solvents are anhydrous. Purify the starting this compound if necessary. |
| Degradation of the activating agent. | Add the activating agent dropwise at a low temperature to control the reaction. | |
| Difficulty in purifying the activated Biotin-PEG4 | Incomplete removal of byproducts (e.g., triethylamine (B128534) hydrochloride). | Use appropriate workup procedures, such as aqueous washes, to remove salts. Recrystallization or column chromatography may be necessary. |
Table 2: Troubleshooting the Conjugation of Activated Biotin-PEG4 to Your Molecule
| Symptom | Possible Cause | Recommended Action |
| Low conjugation yield | Hydrolysis of the activated Biotin-PEG4 (e.g., tosylate). | Perform the conjugation reaction as soon as possible after activating and purifying the Biotin-PEG4. Maintain the recommended pH and temperature. |
| Suboptimal pH of the reaction buffer. | Optimize the pH of the reaction buffer. For amines, a pH of 8-9.5 is typical. For thiols, a pH around 8 is often used. | |
| Low reactivity of the target functional group on your molecule. | Increase the molar excess of the activated Biotin-PEG4. Ensure the target functional groups are accessible and not sterically hindered. | |
| Presence of competing nucleophiles in the buffer (e.g., Tris). | Use a non-nucleophilic buffer, such as phosphate (B84403) or bicarbonate buffer. | |
| Precipitation of the conjugate during reaction | Over-biotinylation leading to aggregation. | Reduce the molar excess of the activated Biotin-PEG4. Optimize the protein concentration. |
| Denaturation of the biomolecule. | Perform the reaction at a lower temperature. Ensure the pH is within the stability range of your molecule. | |
| Loss of biological activity of the conjugate | Biotinylation at a critical functional site. | Reduce the degree of biotinylation by lowering the molar ratio of the activated Biotin-PEG4. Consider site-specific conjugation strategies if possible. |
| Harsh reaction or purification conditions. | Use milder reaction conditions (lower temperature, shorter time) and gentle purification methods. |
Experimental Protocols
Protocol 1: Two-Step Conjugation via Tosylation
Step 1: Activation of this compound to Biotin-PEG4-Tosylate
-
Preparation: Dry this compound (1 eq.) by azeotropic distillation with toluene (B28343) or by drying under high vacuum.
-
Dissolution: Dissolve the dried this compound in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen).
-
Addition of Base: Add triethylamine (1.5-2 eq.) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.5 eq.) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Wash the reaction mixture with water, dilute HCl, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Expected Yield: >80%
Step 2: Conjugation of Biotin-PEG4-Tosylate to a Protein
-
Protein Preparation: Dissolve your protein in a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.5).
-
Reagent Preparation: Dissolve the purified Biotin-PEG4-Tosylate in a minimal amount of a compatible organic solvent (e.g., DMSO) and add it to the protein solution. A 10-20 fold molar excess of the tosylate is a good starting point.
-
Reaction: Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM.
-
Purification: Purify the conjugate using size exclusion chromatography or dialysis to remove excess biotin (B1667282) reagent and byproducts.
Expected Yield: Variable, depending on the protein and reaction conditions.
Visualizations
Caption: Workflow for the two-step conjugation of this compound.
References
Technical Support Center: Troubleshooting Protein Aggregation After Biotinylation with PEG4 Linkers
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing protein aggregation following biotinylation with PEG4-NHS linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after biotinylation with a PEG4 linker?
A1: Protein aggregation post-biotinylation can be attributed to several factors:
-
Over-labeling: The addition of too many biotin-PEG4 molecules can alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.[1][2]
-
Hydrophobicity of the Linker: While PEG is hydrophilic, the overall biotin-linker conjugate can introduce hydrophobic patches on the protein surface, promoting self-association.
-
Conformational Changes: The conjugation process itself can induce slight conformational changes in the protein, exposing hydrophobic regions that are normally buried.[3][4]
-
Incorrect Buffer Conditions: Suboptimal pH and ionic strength of the buffer can decrease protein stability and promote aggregation.[1][5] Proteins are often least soluble at their isoelectric point (pI).[5]
-
High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[5]
-
Presence of Unreacted Reagents: Residual, unreacted crosslinkers or byproducts can sometimes contribute to sample instability.[1]
Q2: How does the PEG4 linker length influence protein aggregation?
A2: The length of the polyethylene (B3416737) glycol (PEG) linker can significantly impact protein stability and aggregation.[3][4][6] While longer PEG chains (e.g., PEG12, PEG24) can offer greater flexibility and solubility, potentially reducing aggregation by providing a larger hydrophilic shield, shorter linkers like PEG4 may offer less steric hindrance for certain applications.[7][8] However, the optimal PEG length is protein-dependent and must be determined empirically.[3][4] Some studies suggest that for certain proteins, PEG chains longer than a certain threshold (e.g., 4000 Da) may not provide additional benefits in preventing aggregation.[6]
Q3: Can the biotinylation reaction conditions be optimized to minimize aggregation?
A3: Yes, optimizing the reaction conditions is crucial. Key parameters to consider include:
-
Molar Ratio of Biotin-PEG4-NHS to Protein: A lower molar excess of the biotinylation reagent can reduce the degree of labeling and subsequent aggregation.[1][9] It is recommended to perform a titration to determine the optimal ratio.[1]
-
Reaction Buffer pH: NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5).[1][7] However, the optimal pH for protein stability should also be considered.[1]
-
Reaction Temperature and Time: Performing the reaction at a lower temperature (e.g., 4°C) for a longer duration can help control the reaction rate and potentially reduce aggregation.[9]
-
Protein Concentration: Keeping the protein concentration as low as feasible during the labeling reaction can help prevent aggregation.[5]
Q4: How can I detect and quantify protein aggregation in my sample?
A4: Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: Obvious precipitation or turbidity is a clear sign of aggregation.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of aggregates.
-
Size Exclusion Chromatography (SEC): The appearance of high molecular weight peaks or a shift in the main peak towards the void volume is indicative of aggregation.[10]
-
Dynamic Light Scattering (DLS): This technique can measure the size distribution of particles in the solution and identify the presence of larger aggregates.
-
SDS-PAGE: The presence of high molecular weight bands that do not enter the resolving gel can suggest aggregation.[11]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues with protein aggregation during and after biotinylation with PEG4 linkers.
| Problem | Potential Cause | Recommended Solution |
| Visible precipitation during the biotinylation reaction. | High concentration of the biotinylation reagent. | Add the dissolved biotin-PEG4-NHS reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations.[1] |
| Incorrect buffer pH leading to protein instability. | Ensure the reaction buffer pH is optimal for both the NHS ester reaction (typically pH 7.2-8.5) and the stability of your specific protein.[1] | |
| The protein is inherently unstable under the reaction conditions. | Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[9] | |
| Increased turbidity or aggregation observed after purification. | Over-labeling of the protein. | Reduce the molar excess of the biotin-PEG4-NHS reagent in the reaction. Perform a titration to find the optimal reagent-to-protein ratio.[1] |
| Insufficient removal of unreacted crosslinker. | Ensure thorough removal of excess, unreacted biotin-PEG4-NHS and byproducts using a desalting column or dialysis.[1] | |
| Inappropriate storage buffer. | Store the biotinylated protein in a buffer that is known to maintain its stability. Consider adding excipients such as glycerol, arginine, or non-ionic detergents.[5] | |
| Loss of protein activity after biotinylation. | Biotinylation of critical residues in the active site. | If possible, use a site-specific biotinylation method. Alternatively, perform the biotinylation in the presence of a ligand or substrate to protect the active site. |
| Conformational changes induced by biotinylation. | Try using a longer PEG linker (e.g., PEG8, PEG12) to increase the distance between the biotin (B1667282) and the protein surface, which may minimize structural perturbations. | |
| Inconsistent biotinylation efficiency. | Hydrolysis of the NHS ester. | Prepare the biotin-PEG4-NHS solution immediately before use. Avoid aqueous stock solutions.[9] |
| Presence of primary amines in the buffer. | Use amine-free buffers such as PBS or HEPES for the biotinylation reaction. Avoid buffers like Tris or glycine.[2][9] |
Experimental Protocols
Protocol 1: Biotinylation of a Protein with Biotin-PEG4-NHS
-
Protein Preparation:
-
Dialyze the protein into an amine-free buffer, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH between 7.2 and 8.0.[1]
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.[1]
-
-
Labeling Reaction:
-
Purification:
-
Remove the excess, unreacted Biotin-PEG4-NHS and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.[1]
-
Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., Superdex 200 or equivalent) with the desired mobile phase (typically the protein's storage buffer).
-
Ensure a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the biotinylated protein sample through a 0.22 µm filter to remove any large particulates.
-
Prepare a non-biotinylated control sample of the same protein at the same concentration.
-
-
Data Acquisition:
-
Inject a defined volume of the non-biotinylated control onto the column and record the chromatogram. Note the retention time of the monomeric peak.
-
Inject the same volume of the biotinylated protein sample and record the chromatogram under identical conditions.
-
-
Data Analysis:
-
Compare the chromatograms of the biotinylated and non-biotinylated samples.
-
Integrate the area of any peaks eluting earlier than the monomeric peak. This represents the aggregated protein.
-
Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono-PEGylated alpha-1 antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotinylation of protein complexes may lead to aggregation as well as to loss of subunits as revealed by Blue Native PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Biotin-PEG4-NHS Ester Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Biotin-PEG4-NHS ester reactions. The following information is designed to address specific issues encountered during experimental procedures, ensuring efficient and successful biotinylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting Biotin-PEG4-NHS ester with primary amines?
The optimal pH for the reaction between a Biotin-PEG4-NHS ester and a primary amine (e.g., the side chain of a lysine (B10760008) residue on a protein) is between 7.0 and 9.0.[1][2][3][4] For maximal efficiency, a pH of 8.3-8.5 is often recommended.[5][6][7][8] At a lower pH, the primary amine is protonated, rendering it a poor nucleophile and slowing the reaction rate.[6] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired amine reaction and can reduce labeling efficiency.[6][9][10][11]
Q2: Which buffers should I use for the biotinylation reaction?
Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0, sodium bicarbonate buffer (0.1 M, pH 8.3-8.5), and sodium tetraborate (B1243019) buffer (pH 8.5) are all suitable choices for this reaction.[5][7][12][13] It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the target molecule for reaction with the NHS ester, leading to significantly lower biotinylation efficiency.[4][12][14][15]
Q3: My labeling efficiency is low. What are the common causes and how can I troubleshoot this?
Low labeling efficiency is a frequent issue that can stem from several factors. Here are the primary causes and their solutions:
-
Incorrect pH: Verify that the pH of your reaction buffer is within the optimal 7.2-8.5 range using a calibrated pH meter.[14]
-
Hydrolyzed NHS Ester: The NHS ester is moisture-sensitive.[12][15] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[9][10][15] Prepare the NHS ester solution immediately before use and do not store it in solution.[4][12]
-
Buffer Composition: Ensure your buffer does not contain primary amines (e.g., Tris, glycine) or other nucleophiles that can react with the NHS ester.[14][16]
-
Low Reactant Concentration: The biotinylation reaction is concentration-dependent. For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess of the biotin (B1667282) reagent is required to achieve efficient labeling.[12][15] It is recommended to use a protein concentration of at least 2 mg/mL.[14]
Q4: Can Biotin-PEG4-NHS ester react with other amino acid residues besides lysine?
While the primary target for NHS esters are primary amines, such as the epsilon-amino group of lysine and the N-terminus of proteins, side reactions with other nucleophilic amino acid side chains can occur.[17] Under certain conditions, particularly if accessible primary amines are limited, NHS esters have been shown to react with serine, threonine, and tyrosine residues, forming less stable O-acyl adducts.[17][18][19] Cysteine and histidine can also exhibit some reactivity.[17]
Q5: How can I control the extent of biotinylation?
The degree of labeling can be controlled by adjusting the molar ratio of the Biotin-PEG4-NHS ester to the protein.[12][15] For more concentrated protein solutions (e.g., 10 mg/mL), a lower molar excess (e.g., ≥12-fold) may be sufficient, whereas more dilute solutions (e.g., 2 mg/mL) may require a greater molar excess (e.g., ≥20-fold).[12][15] It is advisable to perform small-scale pilot reactions with varying molar ratios to determine the optimal conditions for your specific protein and application.
Data Presentation
Table 1: pH Influence on NHS Ester Reaction Components
| pH Range | Effect on Primary Amine (e.g., Lysine) | Effect on NHS Ester Stability | Overall Reaction Efficiency |
| < 7.0 | Amine is predominantly protonated (-NH3+), making it a poor nucleophile. | High stability, low hydrolysis rate. | Low, due to unreactive amine. |
| 7.0 - 8.0 | Increasing proportion of unprotonated, reactive amine (-NH2). | Moderate stability, hydrolysis begins to increase. | Good, a common compromise for pH-sensitive proteins. |
| 8.0 - 9.0 | High proportion of unprotonated, reactive amine. | Lower stability, significant hydrolysis. | Optimal, balances amine reactivity and ester stability.[20] |
| > 9.0 | Amine is fully deprotonated and highly reactive. | Very low stability, rapid hydrolysis.[9][10][11] | Low, due to rapid reagent degradation. |
Table 2: Recommended Buffers for Biotin-PEG4-NHS Ester Reactions
| Buffer | Recommended pH | Concentration | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | 0.1 M Phosphate, 0.15 M NaCl | Commonly used, good for pH-sensitive proteins.[12] |
| Sodium Bicarbonate | 8.3 - 8.5 | 0.1 M | Optimal pH for high efficiency.[5][7] |
| Sodium Tetraborate | 8.5 | 0.1 M | Recommended for oligonucleotide labeling.[13] |
| HEPES | 7.5 - 8.0 | Varies | Non-amine containing, suitable alternative.[18] |
Experimental Protocols
General Protocol for Protein Biotinylation
This protocol is a starting point and may require optimization for specific proteins.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M PBS, pH 7.4 or 0.1 M sodium bicarbonate, pH 8.3).
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[12][13] If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[4]
-
Calculate Reagent Quantity: Determine the required amount of Biotin-PEG4-NHS ester based on the desired molar excess. For a 20-fold molar excess for 1 mL of a 2 mg/mL IgG solution (MW 150,000), you would need approximately 13 µL of a 20 mM biotin reagent stock.[12]
-
Reagent Preparation: Immediately before use, allow the vial of Biotin-PEG4-NHS ester to warm to room temperature. Dissolve it in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 20 mM).[12][21]
-
Reaction Incubation: Add the calculated volume of the Biotin-PEG4-NHS ester stock solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4][21] Longer incubation times can be used, but may increase the risk of protein degradation.[4]
-
Purification: Remove non-reacted biotin reagent and byproducts (e.g., N-hydroxysuccinimide) using a desalting column, dialysis, or gel filtration.[5][6]
-
Storage: Store the biotinylated protein under conditions that are optimal for the unmodified protein.
Mandatory Visualizations
Caption: Reaction pathways for Biotin-PEG4-NHS ester.
Caption: Standard workflow for protein biotinylation.
Caption: Troubleshooting decision tree for low biotinylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. goldbio.com [goldbio.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 8. fluidic.com [fluidic.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Streptavidin Assays with Biotinylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding in streptavidin assays involving biotinylated proteins.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in streptavidin-biotin assays?
A1: Non-specific binding in streptavidin-biotin assays can arise from several factors:
-
Endogenous Biotin (B1667282): Many biological samples, such as tissue and cell lysates, contain endogenous biotin-containing enzymes that can bind to streptavidin, leading to high background signals.[1]
-
Electrostatic and Hydrophobic Interactions: Proteins and other molecules in the sample can non-specifically adhere to the streptavidin-coated surface or the solid support (e.g., magnetic beads, microplates) through charge-based or hydrophobic interactions.[2]
-
Properties of the Biotin-Binding Protein: Avidin (B1170675), a glycoprotein (B1211001) with a high isoelectric point, is prone to non-specific binding due to its carbohydrate content and positive charge.[1][3] Streptavidin, while generally better, contains an "RYD" sequence that can mimic the "RGD" motif, potentially causing binding to cell surface receptors.[4]
-
Sample Complexity: Complex samples like serum or cell lysates contain a multitude of proteins and other biomolecules that can contribute to background noise.[2]
Q2: What is the difference between avidin, streptavidin, and NeutrAvidin, and which one should I use?
A2: Avidin, streptavidin, and NeutrAvidin are all proteins that bind to biotin with high affinity, but they have key differences that affect their performance in assays.
| Feature | Avidin | Streptavidin | NeutrAvidin |
| Source | Hen egg white | Streptomyces avidinii | Deglycosylated avidin |
| Glycosylation | Yes | No | No |
| Isoelectric Point (pI) | ~10.5 (basic) | ~5-6 (acidic) or ~6.8-7.5 (recombinant) | ~6.3 (neutral) |
| Non-specific Binding | High, due to glycosylation and positive charge.[1][4][5] | Lower than avidin, but can still occur.[1][4] | Lowest among the three.[4][3] |
For most applications, streptavidin is preferred over avidin due to its lower non-specific binding.[1][6] NeutrAvidin is an excellent choice when minimal non-specific binding is critical, as it lacks the glycosylation of avidin and has a neutral pI.[4][3]
Q3: How can I block endogenous biotin in my samples?
A3: Blocking endogenous biotin is a crucial step when working with samples known to have high levels of this vitamin. The standard procedure involves a two-step process:
-
Incubate with excess streptavidin or avidin: This will bind to all the endogenous biotin in the sample.
-
Incubate with excess free biotin: This will saturate the remaining biotin-binding sites on the streptavidin/avidin that was added in the first step.[7]
This ensures that the blocking protein does not interfere with the subsequent detection of your biotinylated protein of interest.[7] Commercial kits are also available for this purpose.[8][9][10]
Troubleshooting Guides
This section provides solutions to common problems encountered during streptavidin-based assays.
Problem: High Background Signal
High background can obscure your specific signal and reduce assay sensitivity. Here are several strategies to mitigate this issue:
1. Optimize Blocking and Washing Steps:
-
Choice of Blocking Agent: The ideal blocking agent will depend on your specific assay.
-
Bovine Serum Albumin (BSA): A common and cost-effective blocking agent. Use at a concentration of 0.1% to 2.0%.[1]
-
Non-fat Dry Milk/Casein: Effective for Western blots, but should be used with caution as they may contain residual biotin.[1] If high background persists, consider using highly purified casein.[1]
-
Commercial Blocking Buffers: Many optimized commercial formulations are available.
-
-
Washing Conditions: Increasing the stringency of your wash steps can significantly reduce non-specific binding.
-
Increase Salt Concentration: Raising the salt concentration (e.g., up to 0.5 M NaCl) in your wash buffers can disrupt weak, non-specific interactions.[1][11]
-
Include Detergents: Non-ionic detergents like Tween-20 or Triton X-100 (typically at 0.05% to 0.1%) can help to reduce hydrophobic interactions.[2][11]
-
Increase Wash Duration and Volume: Longer and more frequent washes can improve the removal of non-specifically bound molecules.[12]
-
Quantitative Data on Blocking Agent Effectiveness (Hypothetical Example)
| Blocking Agent | Concentration | Incubation Time (min) | % Reduction in Background (vs. no blocking) |
| BSA | 1% | 60 | 65% |
| Non-fat Dry Milk | 5% | 60 | 75% |
| Casein | 1% | 60 | 80% |
| Commercial Blocker X | Manufacturer's Rec. | 60 | 85% |
| BSA + 0.1% Tween-20 | 1% | 60 | 70% |
2. Pre-clear Your Sample:
For complex samples, it can be beneficial to pre-clear them by incubating with uncoated beads or streptavidin beads before adding your biotinylated protein.[2][11] This will remove molecules that tend to stick non-specifically to the beads.
3. Optimize Bead-to-Sample Ratio:
Using an excessive amount of streptavidin beads can increase the surface area available for non-specific binding.[2] It is recommended to titrate the amount of beads to find the optimal ratio for your specific application.[2]
Problem: Low or No Signal
A weak or absent signal can be equally frustrating. Consider the following troubleshooting steps:
1. Verify Biotinylation Efficiency:
Ensure that your protein of interest has been successfully biotinylated. This can be confirmed using a dot blot or a Western blot with a streptavidin-HRP conjugate.
2. Check Reagent Concentrations:
Optimize the concentrations of your biotinylated protein and the streptavidin conjugate. Insufficient amounts of either can lead to a weak signal.[12]
3. Review Incubation Times and Temperatures:
Ensure that you are following the recommended incubation times and temperatures for your assay.[12] In some cases, extending the incubation time or performing it at 4°C overnight can enhance the signal.[12]
4. Consider an Alternative Detection System:
If your signal remains low, you might need to switch to a more sensitive detection method, such as a chemiluminescent or fluorescent substrate.[12]
Experimental Protocols
Protocol 1: Blocking Endogenous Biotin in Tissue Sections
This protocol is designed to block endogenous biotin in tissue sections for immunohistochemistry applications.[7][8][10]
Materials:
-
Avidin solution (e.g., 0.1 mg/mL in PBS)
-
Biotin solution (e.g., 0.01 mg/mL in PBS)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
Procedure:
-
Deparaffinize and rehydrate your tissue sections as per your standard protocol.
-
Wash the sections twice with Wash Buffer.
-
Incubate the sections with the avidin solution for 15 minutes at room temperature.
-
Wash the sections thoroughly with Wash Buffer three times for 5 minutes each.
-
Incubate the sections with the biotin solution for 15 minutes at room temperature.
-
Wash the sections thoroughly with Wash Buffer three times for 5 minutes each.
-
Proceed with your standard immunohistochemistry protocol, starting with the primary antibody incubation.
Protocol 2: Reducing Non-Specific Binding to Streptavidin-Coated Beads
This protocol provides a general workflow for reducing non-specific binding in pull-down assays using streptavidin-coated magnetic beads.
Materials:
-
Streptavidin-coated magnetic beads
-
Binding & Wash Buffer (e.g., PBS, 150 mM NaCl, 0.1% Tween-20)
-
Blocking Buffer (e.g., Binding & Wash Buffer with 1% BSA)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Your cell lysate or sample containing the biotinylated protein
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin beads in their storage buffer.
-
Transfer the desired amount of beads to a new tube.
-
Wash the beads twice with Binding & Wash Buffer.
-
-
Blocking:
-
Resuspend the washed beads in Blocking Buffer.
-
Incubate for 30-60 minutes at room temperature with gentle rotation.
-
-
Binding of Biotinylated Protein:
-
After blocking, wash the beads once with Binding & Wash Buffer.
-
Add your sample containing the biotinylated protein to the beads.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads three to five times with Binding & Wash Buffer to remove unbound proteins.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Heat the sample at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Separate the beads using a magnetic stand and collect the supernatant containing your protein of interest.
-
Visualizations
Caption: A workflow for troubleshooting high background signals.
Caption: The two-step process of blocking endogenous biotin.
References
- 1. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 2. How to Effectively Block Streptavidin Magnetic Beads for Optimal Assay Performance - nanomicronspheres [nanomicronspheres.com]
- 3. Synthetic mimics of biotin/(strept)avidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avidin-Biotin Interaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Distinct Binding Properties of Neutravidin and Streptavidin Proteins to Biotinylated Supported Lipid Bilayers: Implications for Sensor Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Streptavidin - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: Enhancing Cell Surface Biotinylation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency and reproducibility of cell surface biotinylation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during cell surface biotinylation experiments in a question-and-answer format.
| Observation/Question | Possible Cause(s) | Recommended Action(s) |
| Low or no signal for biotinylated proteins of interest. | Inefficient biotinylation: - Suboptimal concentration of the biotinylation reagent. - Instability of the biotinylation reagent. - Insufficient incubation time or suboptimal temperature. - Quenching of the biotinylation reaction by components in the buffer. - Protein of interest has few accessible primary amines on its extracellular domain. | Optimize biotinylation conditions: - Titrate the biotinylation reagent concentration (e.g., 0.1-1.0 mg/mL).[1] - Always prepare fresh biotinylation reagent solution immediately before use.[2] - Optimize incubation time (typically 30 minutes) and temperature (usually 4°C to minimize endocytosis).[3] - Ensure buffers are free of primary amines (e.g., Tris, glycine). Use PBS or HBSS.[4] - Perform a sequence analysis of your protein to check for exposed lysine (B10760008) residues. Consider alternative labeling strategies if necessary.[2] |
| Inefficient capture of biotinylated proteins: - Insufficient amount of streptavidin/neutravidin beads. - Incomplete lysis of cells, leaving biotinylated proteins in the insoluble fraction. - Competition from free biotin (B1667282) in the lysate. | Optimize protein capture: - Increase the amount of streptavidin/neutravidin beads. - Use a lysis buffer with appropriate detergents (e.g., RIPA with NP-40) to ensure complete solubilization of membrane proteins.[2] - Ensure thorough washing of cells after biotinylation to remove any unbound biotin.[5] | |
| High background, including the presence of intracellular proteins in the biotinylated fraction. | Cell lysis during biotinylation: - Cells are not healthy or are overly confluent. - Mechanical stress during washing steps. | Maintain cell integrity: - Use healthy, sub-confluent (80-90%) cells for experiments.[3] - Handle cells gently during washing steps. Perform washes with ice-cold PBS to maintain membrane integrity.[5] |
| Membrane permeability of the biotinylation reagent: - Use of a membrane-permeable biotinylation reagent. - Prolonged incubation times or higher temperatures, leading to internalization of the reagent. | Ensure selective labeling of surface proteins: - Use a membrane-impermeable reagent like Sulfo-NHS-SS-Biotin.[6][7] - Perform biotinylation on ice (4°C) for a defined period (e.g., 30 minutes) to minimize internalization.[3][8] | |
| Ineffective quenching of the biotinylation reaction: - Incomplete removal or neutralization of the biotinylation reagent. | Optimize quenching: - Wash cells thoroughly with a quenching buffer containing a primary amine (e.g., 100 mM glycine (B1666218) or Tris) to inactivate any remaining biotinylation reagent.[3][5] | |
| Non-specific binding to streptavidin/neutravidin beads: - Inadequate blocking of the beads. - Presence of endogenously biotinylated proteins. | Minimize non-specific binding: - Pre-clear the cell lysate with beads before adding streptavidin/neutravidin beads for capture. - Include a blocking step for the beads with a protein solution like BSA. - Be aware of naturally biotinylated proteins (e.g., carboxylases) and include appropriate controls.[9] | |
| Inconsistent results between experiments. | Variability in cell culture conditions: - Differences in cell confluency, passage number, or health. - Batch-to-batch variation in reagents. | Standardize experimental parameters: - Use cells at a consistent confluency and passage number. - Use reagents from the same lot for a set of comparative experiments.[10] |
| Inconsistent preparation of biotinylation reagent: - Hydrolysis of the reagent due to moisture. | Ensure reagent quality: - Aliquot the biotinylation reagent upon receipt and store it in a desiccated environment. Allow the vial to warm to room temperature before opening to prevent condensation.[2] |
Frequently Asked Questions (FAQs)
Q1: Which biotinylation reagent should I choose for cell surface labeling?
A1: For selective labeling of cell surface proteins, it is crucial to use a membrane-impermeable biotinylation reagent. Sulfo-NHS-SS-Biotin and Sulfo-NHS-LC-Biotin are commonly used options.[7][11] Sulfo-NHS-SS-Biotin is often preferred because the disulfide bond in its spacer arm allows for the elution of biotinylated proteins from streptavidin beads under mild reducing conditions, which can be beneficial for downstream applications.[6]
Q2: What is the optimal concentration of the biotinylation reagent?
A2: The optimal concentration can vary depending on the cell type and the specific protein of interest. A typical starting concentration is 0.25-0.5 mg/mL.[5][8] It is recommended to perform a titration experiment to determine the concentration that provides the best signal-to-noise ratio for your specific experiment.
Q3: At what temperature and for how long should I perform the biotinylation incubation?
A3: To minimize the internalization of the biotinylation reagent and labeled proteins, the incubation should be performed at 4°C (on ice) for 30 minutes.[3][8] Higher temperatures or longer incubation times can lead to the labeling of intracellular proteins.
Q4: How can I be sure that I am only labeling cell surface proteins?
A4: To verify the specificity of your cell surface labeling, you should include a Western blot control where you probe for a known intracellular protein (e.g., GAPDH, tubulin) in your biotinylated fraction. The absence of this protein would indicate that your labeling was specific to the cell surface.
Q5: My protein of interest is not being efficiently biotinylated. What could be the reason?
A5: Inefficient biotinylation of a specific protein can occur if it has a limited number of accessible primary amines (lysine residues) on its extracellular domain. You can perform a sequence analysis to check for the presence of these residues. If this is the case, you may need to consider alternative labeling strategies, such as targeting different functional groups on the protein surface.[2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing cell surface biotinylation.
Table 1: Comparison of Common Biotinylation Reagents
| Reagent | Spacer Arm Length | Cleavable | Key Feature |
| Sulfo-NHS-Biotin | 13.5 Å | No | Short spacer arm. |
| Sulfo-NHS-LC-Biotin | 22.4 Å | No | Long spacer arm to reduce steric hindrance.[7] |
| Sulfo-NHS-SS-Biotin | 24.3 Å | Yes (DTT, TCEP) | Long, cleavable spacer arm for easy elution.[11] |
Table 2: Recommended Incubation Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C (on ice) | Minimizes endocytosis and internalization of the biotin reagent.[3][8] |
| Incubation Time | 30 minutes | Sufficient for labeling without significant internalization.[3][8] |
| Biotin Reagent Concentration | 0.25 - 1.0 mg/mL | A starting point for optimization; should be titrated for each cell type.[5] |
| Quenching Solution | 100 mM Glycine or Tris in PBS | Effectively stops the biotinylation reaction by consuming excess reagent.[5] |
Experimental Protocols
Detailed Methodology for Cell Surface Biotinylation of Adherent Cells
-
Cell Preparation: Grow adherent cells in a culture dish to 80-90% confluency.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove any residual culture medium.
-
Biotinylation:
-
Quenching:
-
Aspirate the biotinylation solution.
-
Wash the cells three times with ice-cold quenching buffer (100 mM glycine in PBS) for 5 minutes each on ice to stop the reaction.[3]
-
-
Cell Lysis:
-
Add ice-cold lysis buffer (e.g., RIPA buffer containing protease inhibitors) to the dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Capture of Biotinylated Proteins:
-
Transfer the supernatant to a new tube.
-
Add streptavidin or neutravidin agarose (B213101) beads (pre-washed with lysis buffer) to the lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[8]
-
-
Washing:
-
Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
To elute the proteins, add SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to the beads.
-
Boil the sample for 5-10 minutes.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins for analysis by Western blot.
-
Detailed Methodology for Western Blot Analysis of Biotinylated Proteins
-
SDS-PAGE: Separate the eluted biotinylated proteins on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizations
References
- 1. store.sangon.com [store.sangon.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell surface biotinylation [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. store.sangon.com [store.sangon.com]
- 8. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. covachem.com [covachem.com]
Stability issues of Biotin-PEG4-OH in aqueous solutions
Technical Support Center: Biotin-PEG4-OH
Welcome to the technical support center for this compound. This guide provides answers to frequently asked questions and troubleshooting advice regarding the stability of this compound in aqueous solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
A1: this compound is generally a water-soluble and stable molecule in aqueous solutions under standard laboratory conditions (neutral pH, room temperature).[1] The terminal hydroxyl group (-OH) is not prone to rapid hydrolysis, unlike more reactive functional groups such as N-hydroxysuccinimide (NHS) esters.[2][3] However, long-term stability can be influenced by storage conditions, pH, and the presence of contaminants.
Q2: What are the recommended storage conditions for solid this compound and its aqueous solutions?
A2: Proper storage is crucial for maintaining the integrity of the reagent. For both the solid powder and pre-dissolved aqueous solutions, storage at -20°C is recommended to ensure long-term stability and prevent degradation.[1][4][5][6][7] It is also advisable to protect the compound from moisture and light.[1][5] For aqueous stocks, preparing single-use aliquots is highly recommended to avoid repeated freeze-thaw cycles.
Q3: What factors can lead to the degradation of this compound in a solution?
A3: While the this compound structure is robust, its stability can be compromised by:
-
Microbial Contamination: Non-sterile aqueous buffers can support microbial growth, which may lead to enzymatic degradation of the biotin (B1667282) or PEG linker.
-
Extreme pH: Although stable at neutral pH, prolonged exposure to strongly acidic or basic conditions can potentially lead to the hydrolysis of the amide bond linking biotin to the PEG spacer.
-
Oxidizing Agents: The polyethylene (B3416737) glycol (PEG) chain can be susceptible to oxidative degradation. Avoid strong oxidizing agents in your solution.
-
Enzymatic Degradation: In complex biological media, such as cell culture media or plasma, enzymes may exist that can cleave the biotin-protein bond or the PEG linker itself.[8]
Q4: I am observing low signal or inconsistent results in my experiments. Could my this compound solution be the problem?
A4: It is possible, but other experimental factors are often the cause. If you suspect your this compound solution has degraded, first verify its integrity using the stability assessment protocol below. If the reagent is confirmed to be active, use the following troubleshooting workflow to diagnose other potential issues in your experimental setup.
Data Summary
While specific kinetic data on the degradation of this compound in aqueous solutions is not extensively published due to its general stability, the following table summarizes the key stability-related parameters and recommended handling conditions. For context, these are contrasted with the highly moisture-sensitive Biotin-PEG4-NHS ester.
| Parameter | This compound | Biotin-PEG4-NHS Ester |
| Reactive Group | Hydroxyl (-OH) | N-Hydroxysuccinimide Ester (-NHS) |
| Primary Instability | Generally stable; susceptible to oxidation/microbes | Rapid hydrolysis of the NHS ester in aqueous solution[2][3] |
| Solid Storage | -20°C, protect from moisture[1][6] | -20°C, store desiccated, protect from moisture[2][9] |
| Aqueous Solution Storage | Aliquot and store at -20°C for months | Do not store; use immediately after reconstitution[2][3] |
| Recommended Buffer pH | Wide range (typically 6.0-8.5) | pH 7.0-9.0 for reaction; hydrolysis increases with pH[9][10] |
| Buffer Compatibility | Compatible with most common biological buffers | Incompatible with primary amine buffers (e.g., Tris, glycine)[2][11] |
Experimental Protocols
Protocol for Assessing the Functional Stability of this compound in Aqueous Media
This protocol provides a method to determine if this compound in a specific solution has degraded by assessing its ability to bind to streptavidin. This is a functional assay based on a competitive ELISA format.
Materials:
-
This compound solution to be tested
-
Freshly prepared this compound solution (positive control)
-
Streptavidin-coated 96-well microplate
-
Biotinylated Horseradish Peroxidase (Biotin-HRP) conjugate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer (PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Methodology:
-
Preparation of Samples:
-
Create a series of dilutions of your test this compound solution in PBS.
-
Create an identical series of dilutions of a freshly prepared, known-good this compound solution to serve as a standard curve.
-
Prepare a solution of Biotin-HRP in PBS at a concentration determined by prior titration (a concentration that gives a near-maximal signal).
-
-
Competitive Binding:
-
In a separate 96-well plate (or tubes), mix equal volumes of each this compound dilution (both test and standard) with the Biotin-HRP solution.
-
Incubate for 30 minutes at room temperature to allow the free biotin to compete for binding sites on the Biotin-HRP.
-
-
ELISA Procedure:
-
Add 100 µL of the mixtures from Step 2 to the wells of the streptavidin-coated plate.
-
Incubate for 1 hour at room temperature. The free, non-HRP-conjugated biotin will compete with the Biotin-HRP for binding to the immobilized streptavidin.
-
Wash the plate 3-5 times with Wash Buffer to remove unbound reagents.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the concentration for both the test sample and the fresh standard. A lower absorbance indicates more effective competition and thus more active biotin.
-
Compare the competition curve of your test sample to the standard curve. A significant rightward shift in the curve for your test sample indicates degradation and a loss of active biotin concentration.
-
References
- 1. Biotin-PEG4-alcohol, CAS 1217609-84-1 | AxisPharm [axispharm.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. purepeg.com [purepeg.com]
- 5. This compound | CAS:1217609-84-1 | Biopharma PEG [biochempeg.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Instability of the biotin-protein bond in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Quantification of Biotinylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying the degree of biotinylation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for quantifying the degree of biotinylation?
A1: The most common methods for quantifying the degree of biotinylation include colorimetric assays, fluorescent assays, and mass spectrometry. The choice of method depends on factors such as the required sensitivity, sample type, and available equipment.
Q2: How does the HABA assay work?
A2: The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method based on the displacement of the HABA dye from the avidin-HABA complex by biotin (B1667282).[1][2] When biotin is introduced, it binds to avidin (B1170675) with a much higher affinity, causing the release of HABA and a corresponding decrease in absorbance at 500 nm.[1][2] This change in absorbance is proportional to the amount of biotin in the sample.[2]
Q3: What is the principle behind fluorescent biotin quantification assays?
A3: Fluorescent assays for biotin quantification are generally more sensitive than colorimetric methods.[3] One common approach utilizes a fluorescently-labeled avidin or streptavidin and a quencher molecule that occupies the biotin-binding sites. When a biotinylated sample is added, the biotin displaces the quencher, leading to an increase in fluorescence signal that is proportional to the amount of biotin.[3]
Q4: Can mass spectrometry be used to quantify biotinylation?
A4: Yes, mass spectrometry (MS) is a powerful technique for both identifying and quantifying biotinylation. It can pinpoint the specific amino acid residues that have been biotinylated and determine the extent of modification.[4][5] This is typically achieved by identifying a characteristic mass shift in peptides containing a biotinylated residue during MS analysis.[4][5]
Q5: Why is it important to remove free biotin before quantification?
A5: It is crucial to remove any non-reacted or free biotin from the biotinylated sample before performing quantification assays like the HABA or fluorescent assays.[6][7][8] Failure to do so will lead to an overestimation of the degree of biotinylation, as the free biotin will also react in the assay, contributing to the signal change.[8] Removal can be achieved by methods such as dialysis or gel filtration.[6][7]
Troubleshooting Guides
HABA Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low change in absorbance (ΔA500) | 1. Inefficient biotinylation: The protein may have limited accessible functional groups for biotinylation. 2. Incomplete removal of interfering substances: The sample may contain substances that interfere with the assay. 3. Incorrect assay setup: Pipetting errors or incorrect reagent concentrations. | 1. Optimize the biotinylation reaction by adjusting the molar ratio of the biotinylation reagent to the protein. Consider using a different biotinylation reagent with a different reactive group. 2. Ensure thorough removal of unreacted biotin and other reaction components by dialysis or gel filtration. 3. Double-check all reagent concentrations and volumes. Ensure the spectrophotometer is set to read at 500 nm.[8] |
| High background absorbance | 1. Precipitation of protein: The protein may precipitate in the assay buffer. 2. Presence of interfering substances: Some buffers (e.g., those containing potassium) can cause precipitation.[9] | 1. If precipitation is observed, consider diluting the sample. In some cases, enzymatic digestion of the protein with pronase can help make biotin groups more accessible and prevent precipitation.[10] 2. Use a recommended buffer such as PBS. Avoid buffers containing potassium.[9] |
| Calculated degree of biotinylation is unexpectedly high | 1. Presence of free biotin: Incomplete removal of unreacted biotin from the sample.[8] | 1. Repeat the dialysis or gel filtration step to ensure complete removal of free biotin.[8] |
| Assay results are not reproducible | 1. Inconsistent sample preparation: Variations in dialysis or gel filtration steps. 2. Instability of HABA-avidin complex: The complex may not be stable over the course of the experiment. | 1. Standardize the sample preparation protocol to ensure consistency between samples. 2. Prepare the HABA/Avidin solution fresh before each use. |
Fluorescent Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no fluorescence signal | 1. Inefficient biotinylation: Similar to the HABA assay, the protein may not be sufficiently biotinylated. 2. Incorrect filter set/wavelengths: The fluorometer is not set to the correct excitation and emission wavelengths for the fluorophore used. | 1. Optimize the biotinylation reaction conditions. 2. Verify the correct excitation and emission wavelengths for the specific fluorescent dye in your assay kit. |
| High background fluorescence | 1. Autofluorescence of the sample: The protein or other components in the sample may be naturally fluorescent at the assay wavelengths. 2. Contamination of reagents or labware: Fluorescent contaminants can lead to high background. | 1. Run a control sample without the fluorescent reporter to measure the intrinsic fluorescence of your sample and subtract this from your measurements. 2. Use high-quality, clean labware and fresh reagents. |
| Signal quenching | 1. Presence of quenching agents: Certain substances in the sample can quench the fluorescence signal. | 1. If quenching is suspected, a standard addition experiment can be performed to assess the extent of the issue. Ensure the sample is in a compatible buffer. |
Mass Spectrometry
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor identification of biotinylated peptides | 1. Inefficient enrichment: The enrichment step for biotinylated peptides may not be effective. 2. Suboptimal fragmentation: The biotin tag can alter the fragmentation pattern of the peptide, making it difficult for search algorithms to identify.[11] 3. Incorrect search parameters: The mass spectrometry data analysis software is not set up to look for the specific mass modification of biotin.[4][12] | 1. Optimize the enrichment protocol, for example, by adjusting the type of streptavidin beads or the binding and washing conditions. 2. Consider using a biotinylation reagent with a cleavable linker, which allows for the removal of the biotin tag before MS analysis, simplifying the spectra.[13] 3. Ensure that the mass of the biotin modification is included as a variable modification in your database search parameters.[4][12] |
| Low signal intensity of biotinylated peptides | 1. Low abundance of biotinylated protein: The target protein may be of low abundance in the sample. 2. Ion suppression: Other components in the sample may suppress the ionization of the biotinylated peptides. | 1. Increase the amount of starting material or use a more sensitive mass spectrometer. 2. Improve sample cleanup and separation before MS analysis to reduce ion suppression effects. |
| Difficulty in quantifying biotinylation | 1. Variability in ionization efficiency: Different peptides can have different ionization efficiencies, making direct comparison of signal intensities challenging. | 1. For relative quantification, consider using stable isotope labeling approaches (e.g., SILAC) in combination with biotinylation. For absolute quantification, the use of synthetic biotinylated peptide standards is recommended. |
Quantitative Data Summary
| Method | Principle | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| HABA Assay | Colorimetric; Biotin displaces HABA from avidin.[1][2] | Micromolar range | High | Simple, rapid, and does not require specialized equipment.[1] | Lower sensitivity, can be affected by interfering substances and steric hindrance.[10] |
| Fluorescent Assays | Fluorometric; Biotin displaces a quencher from fluorescently-labeled avidin.[3] | Picomolar to nanomolar range | High | High sensitivity, suitable for low-abundance samples.[3] | Can be affected by autofluorescence and quenching agents. Requires a fluorometer. |
| Mass Spectrometry | Measures the mass-to-charge ratio of biotinylated peptides.[4][5] | High | Low to Medium | Provides site-specific information on biotinylation and can be highly quantitative with appropriate standards.[4][5] | Requires expensive instrumentation and complex data analysis.[11] |
Experimental Protocols
HABA Assay Protocol (Cuvette Format)
-
Reagent Preparation:
-
Prepare a HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed HABA/avidin reagent in a specified buffer (e.g., PBS).
-
-
Measurement:
-
Calculation of Biotin/Protein Molar Ratio:
-
Calculate the change in absorbance (ΔA₅₀₀) = A₅₀₀ HABA/Avidin - A₅₀₀ Sample.
-
Calculate the concentration of biotin using the Beer-Lambert law:
-
Concentration of Biotin (M) = ΔA₅₀₀ / (ε × path length)
-
Where ε (molar extinction coefficient of the HABA-avidin complex) is typically 34,000 M⁻¹cm⁻¹.[6]
-
-
Calculate the moles of biotin per mole of protein.[6]
-
Fluorescent Assay Protocol (Microplate Format)
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent reporter (e.g., fluorescently-labeled avidin with a quencher) as per the kit instructions.
-
Prepare a standard curve using known concentrations of free biotin or a biotinylated standard.
-
-
Measurement:
-
Pipette your biotinylated samples and standards into the wells of a black microplate.
-
Add the fluorescent reporter working solution to each well.
-
Incubate for the recommended time, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
-
Calculation:
-
Subtract the background fluorescence (from a blank well) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity versus the concentration of the biotin standards.
-
Determine the concentration of biotin in your samples by interpolating their fluorescence values on the standard curve.
-
Calculate the biotin/protein molar ratio based on the known protein concentration.
-
Visualizations
Caption: Workflow for the HABA assay to quantify biotinylation.
Caption: Workflow for fluorescent biotin quantification assay.
Caption: Workflow for biotinylation analysis by mass spectrometry.
References
- 1. tandfonline.com [tandfonline.com]
- 2. fishersci.ie [fishersci.ie]
- 3. researchgate.net [researchgate.net]
- 4. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. anaspec.com [anaspec.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Preventing Steric Hindrance with Long PEG Spacers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using long Poly(ethylene glycol) (PEG) spacers to mitigate steric hindrance in various experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my experiments?
A1: Steric hindrance is a phenomenon caused by the spatial arrangement of atoms or molecules that obstructs a chemical reaction or interaction.[1] In a laboratory setting, this can prevent the efficient binding of molecules, such as an antibody to its antigen, especially when one of the molecules is immobilized on a solid surface.[2] This obstruction can lead to reduced signal, lower capture efficiency, and inaccurate quantification in assays like ELISA, Surface Plasmon Resonance (SPR), and flow cytometry.[3][4] For instance, the attachment of large labels to antibody molecules can result in reduced antibody binding to surface antigens due to steric hindrance.[5]
Q2: How do long PEG spacers help in preventing steric hindrance?
A2: Long PEG spacers are flexible, hydrophilic polymer chains that create distance between an immobilized molecule (e.g., an antibody) and the substrate surface.[3][4] This increased distance and flexibility can reduce the physical obstruction, allowing molecules to orient themselves more freely for optimal interaction.[4] By extending the ligand away from the surface, PEG spacers make the binding sites more accessible, which can lead to higher antigen capture efficiency.[3][4] This is particularly beneficial when working with large antigens.[3][4]
Q3: What is the optimal length for a PEG spacer to prevent steric hindrance?
A3: The optimal PEG spacer length is application-dependent and involves a trade-off. While longer spacers can reduce steric hindrance, excessively long chains might become too flexible and fold back, potentially masking the active binding site of the molecule.[6] The ideal length is influenced by the size of the interacting molecules and the specific experimental conditions.[7] Shorter PEG chains (e.g., PEG2-PEG12) are often used for compact labeling, whereas longer chains (e.g., PEG2000 and above) are preferred for improving solubility and reducing immunogenicity.[8] It is often necessary to empirically test a range of PEG spacer lengths to determine the best performance for a specific application.[7][9]
Q4: Can using a long PEG spacer negatively impact my experiment?
A4: Yes, there are potential downsides to using long PEG spacers. As mentioned, very long and flexible PEG chains can sometimes obscure the biologically active site of a peptide or protein, which can impair binding affinity.[6] Furthermore, excessive PEGylation can inhibit cellular uptake and reduce the efficiency of binding to target proteins.[10] There can be a trade-off between decreasing hydrophobicity and increasing steric hindrance from the PEG spacer's length itself.[11]
Q5: What are the key differences between linear and branched PEG linkers?
A5:
-
Linear PEG Linkers: These consist of a straight chain with functional groups at one or both ends. They are generally easier to synthesize, less expensive, and offer precise control over linker length with minimal steric hindrance from the linker itself.[8]
-
Branched PEG Linkers: These have multiple PEG arms extending from a central core.[8] Branched PEGs can increase the molecular weight of the conjugated protein more effectively and may limit the accessibility of PEGylation sites.[12] They are often used when stronger molecular shielding or multivalent attachment is required.[8]
Troubleshooting Guides
Problem: Low signal or poor binding in an ELISA assay.
| Possible Cause | Troubleshooting Step |
| Steric Hindrance: The immobilized antibody/antigen is too close to the plate surface, preventing the binding of its partner. | Introduce a PEG spacer between the biomolecule and the surface. Start with a mid-range MW PEG (e.g., PEG12) and test longer spacers if the signal does not improve. Antibodies immobilized via a PEG spacer have shown higher capture efficiency.[3][4] |
| Incorrect PEG Spacer Length: The chosen PEG spacer is too short to overcome the hindrance or too long, causing masking of the binding site. | Test a range of PEG spacer lengths (e.g., PEG4, PEG8, PEG12, PEG24) to find the optimal length for your specific antibody-antigen pair. |
| Suboptimal Buffer Conditions: The pH or composition of the reaction buffer is not ideal for the conjugation reaction. | Ensure the buffer pH is between 7 and 9 for amine-reactive PEGylation and does not contain primary amines (e.g., Tris).[13] |
| Inactive Reagents: The PEG reagent may have degraded due to improper storage. | Use freshly prepared activated PEG solutions. Store stock solutions in a dry, aprotic solvent like DMSO and add to the reaction buffer immediately before use.[13] |
Problem: Reduced biological activity of a PEGylated protein.
| Possible Cause | Troubleshooting Step |
| PEGylation at the Active Site: The PEG chain is attached at or near the protein's active site, causing steric hindrance and blocking its function. | Change the PEGylation chemistry to target a different functional group away from the active site (e.g., from amine-reactive to thiol-reactive if a non-essential cysteine is available).[14] Site-specific PEGylation methods can also be employed.[15] |
| Conformational Changes: The attachment of the PEG chain has altered the protein's conformation, leading to a loss of activity. | Try using a shorter PEG spacer to minimize the impact on the protein's structure. Branched PEGs can also be considered to alter the hydrodynamic radius differently. |
| Over-PEGylation: Too many PEG chains are attached to the protein, leading to increased steric bulk and reduced activity. | Decrease the molar ratio of the activated PEG reagent to the protein during the conjugation reaction.[13] |
Quantitative Data Summary
Table 1: Effect of PEG Spacer Length on Binding Affinity and Cellular Uptake
| Application | Molecules Involved | PEG Spacer MW/Length | Observation | Reference |
| P-selectin targeting | P-selectin ligand on microparticles | 3400 Da vs. 10000 Da | 10000 Da PEG spacer improved adhesion frequency by up to 4.5-fold and bond lifetimes by 7-fold under shear flow compared to chemisorbed antibody.[16] | [16] |
| Dendritic Cell Targeting | Antibody-functionalized nanocarriers | 0.65 kDa, 2 kDa, 5 kDa | Shorter PEG (0.65 kDa) was best for targeting DC2.4 cell lines, while a longer PEG (5 kDa) was required for primary dendritic cells.[9][17] | [9][17] |
| Bombesin Antagonist | 68Ga-labeled NOTA-conjugated RM26 | PEG2, PEG3, PEG4, PEG6 | Minor influence on biodistribution, but 68Ga-NOTA-PEG3-RM26 showed lower liver uptake.[18] | [18] |
| Folate-Liposome Targeting | Doxorubicin-loaded liposomes | 2 kDa, 5 kDa, 10 kDa | Tumor accumulation increased with longer PEG linkers, with the 10 kDa linker showing a >40% reduction in tumor size compared to shorter linkers. |
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester PEGylation of a Protein
This protocol describes the covalent attachment of an amine-reactive PEG-NHS ester to a protein.
Materials:
-
Protein of interest
-
PEG-NHS ester reagent (e.g., MS(PEG)n from Thermo Fisher Scientific)[19]
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.0-7.5[13]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free buffer at a suitable concentration.
-
PEG Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution.[13]
-
Conjugation Reaction:
-
Add a desired molar excess of the PEG-NHS ester stock solution to the protein solution while gently stirring.
-
Ensure the final concentration of the organic solvent is low (typically <10%) to prevent protein denaturation.[13]
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may need to be determined empirically for each specific protein.[13][14]
-
Purification: Remove unreacted PEG-NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
Protocol 2: Surface Immobilization of an Antibody using a PEG Spacer for ELISA
This protocol outlines the immobilization of an antibody to a microplate surface via a PEG spacer.
Materials:
-
High-binding ELISA plate
-
Antibody of interest
-
Heterobifunctional PEG linker with an amine-reactive group (e.g., NHS ester) and a surface-reactive group (e.g., carboxyl)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) for carboxyl group activation
-
Activation buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Surface Activation (if using carboxyl-terminated PEG):
-
Coat the ELISA plate with the carboxyl-terminated PEG linker.
-
Activate the carboxyl groups by incubating with a solution of EDC and NHS in activation buffer for 15-30 minutes at room temperature.[20]
-
Wash the plate with wash buffer.
-
-
Antibody Immobilization:
-
Dissolve the antibody in the coupling buffer.
-
Add the antibody solution to the activated plate wells.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C to allow for covalent bond formation between the activated PEG spacer and the primary amines on the antibody.
-
-
Blocking:
-
Wash the plate to remove any unbound antibody.
-
Add blocking buffer to each well and incubate for at least 1 hour at room temperature to block any remaining non-specific binding sites.
-
-
Final Washes: Wash the plate thoroughly with wash buffer before proceeding with the ELISA.
Visualizations
Caption: Mitigation of steric hindrance using a long PEG spacer.
References
- 1. Steric hindrance: Significance and symbolism [wisdomlib.org]
- 2. The Effects of Three-Dimensional Ligand Immobilization on Kinetic Measurements in Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of a poly-ethylene glycol spacer on antigen capture by immobilized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steric hindrance as a factor in the reaction of labeled antibody with cell surface antigenic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 11. books.rsc.org [books.rsc.org]
- 12. biopharminternational.com [biopharminternational.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity for Improved Vascular Targeting of Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
Technical Support Center: Biotin Pull-Down Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with biotin (B1667282) pull-down experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind a biotin pull-down assay?
A biotin pull-down assay is an affinity purification technique used to isolate a protein of interest (the "bait") along with its interacting partners (the "prey") from a complex mixture like a cell lysate. The principle relies on the extremely strong and specific interaction between biotin and streptavidin. The bait protein is labeled with biotin and introduced into the cell lysate. After an incubation period to allow for protein-protein interactions, streptavidin-coated beads are used to capture the biotinylated bait protein and any proteins bound to it. Unbound proteins are washed away, and the bait-prey complexes are then eluted from the beads for further analysis, such as by mass spectrometry or Western blotting.
Q2: What are the critical controls to include in a biotin pull-down experiment?
To ensure the specificity of the observed interactions, several negative controls are essential:
-
Beads-only control: Incubating streptavidin beads with the cell lysate without any biotinylated bait. This helps identify proteins that non-specifically bind to the beads themselves.
-
Unbiotinylated bait control: Using a version of the bait protein that has not been biotinylated. This control helps to distinguish true interactors from proteins that might bind to the bait protein in a non-biotin-dependent manner.
-
Empty vector control (for in vivo biotinylation): If using a system like BioID where the biotin ligase is fused to the bait protein, a control expressing the biotin ligase alone is crucial to identify proteins that are biotinylated non-specifically by the enzyme.
Troubleshooting Guide
Problem 1: High Background (Many Non-Specific Bands)
High background, characterized by the presence of numerous non-specific bands in your negative controls, is a frequent challenge in pull-down assays.[1]
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Pre-block the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or salmon sperm DNA before adding the cell lysate. This saturates non-specific binding sites on the beads.[2] |
| Inadequate Washing | Increase the number of washing steps or the stringency of the wash buffers. You can increase the salt concentration (e.g., up to 500 mM NaCl) or add a mild non-ionic detergent (e.g., up to 2% Tween 20) to your wash buffer to disrupt weaker, non-specific interactions.[3] |
| Non-Specific Binding to Bait | Pre-clear the cell lysate by incubating it with streptavidin beads alone before adding the biotinylated bait. This will remove proteins that have a natural affinity for the beads. |
| Endogenous Biotinylated Proteins | Cells contain naturally biotinylated proteins (e.g., carboxylases) that can be pulled down.[4][5] Consider performing a pre-clearing step with streptavidin beads or using a monomeric avidin (B1170675) resin which has a lower affinity for biotin and may reduce the pulldown of endogenously biotinylated proteins. |
| Hydrophobic Interactions | Add agents that reduce hydrophobic interactions to your buffers, such as glycerol (B35011) (up to 20%).[3] |
Problem 2: Low or No Yield of the Protein of Interest
This issue arises when the final eluate contains a very small amount or none of your target protein complex.
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inefficient Biotinylation | Confirm that your bait protein is successfully biotinylated. This can be checked with a Western blot using a streptavidin-HRP conjugate. If biotinylation is poor, optimize the biotinylation reaction conditions (e.g., ratio of biotin to protein, incubation time). |
| Hidden Biotin Tag | The biotin tag on your bait protein might be sterically hindered and inaccessible for binding to streptavidin.[6] Consider adding a longer linker between the biotin and the protein or performing the pull-down under denaturing conditions to expose the tag.[6] |
| Short Incubation Time | Increase the incubation time of the biotinylated bait with the cell lysate to allow for sufficient interaction with prey proteins. Also, ensure adequate incubation time for the bait-prey complexes with the streptavidin beads.[3] |
| Harsh Elution Conditions | The elution conditions might be too harsh, causing the protein to denature and precipitate on the beads. Try using milder elution conditions, such as a competitive elution with free biotin or a buffer with a slightly lower pH. |
| Protein Degradation | Always add protease inhibitors to your lysis buffer to prevent the degradation of your bait and prey proteins.[7][8] |
| Low Expression of Bait or Prey | Ensure that your bait protein is expressed at a sufficient level.[7] If the prey protein is of low abundance, you may need to start with a larger amount of cell lysate. |
Experimental Workflow & Troubleshooting Logic
To aid in visualizing the experimental process and troubleshooting common issues, the following diagrams are provided.
Detailed Methodologies
Standard Biotin Pull-Down Protocol
This protocol provides a general framework. Optimization of incubation times, buffer compositions, and reagent concentrations is often necessary.
-
Bait Protein Biotinylation:
-
Purify the bait protein.
-
Incubate the protein with a biotinylating reagent (e.g., NHS-biotin) according to the manufacturer's instructions.
-
Remove excess, unreacted biotin using dialysis or a desalting column.
-
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate.
-
-
Binding/Pull-Down:
-
Incubate the biotinylated bait protein with the cell lysate (e.g., 1-4 hours at 4°C with gentle rotation).
-
While the bait and lysate are incubating, prepare the streptavidin beads by washing them several times with lysis buffer.
-
Block the beads with BSA (e.g., 1 mg/mL in lysis buffer) for 1 hour at 4°C.
-
Add the pre-blocked streptavidin beads to the bait-lysate mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Remove the supernatant (unbound fraction).
-
Wash the beads 3-5 times with wash buffer. The stringency of the wash buffer can be adjusted by varying the salt and detergent concentrations.
-
-
Elution:
-
Elute the bound proteins from the beads. This can be achieved in several ways:
-
Competitive Elution: Incubate the beads with a high concentration of free biotin.
-
Denaturing Elution: Boil the beads in SDS-PAGE sample buffer. This is a harsh method that will elute all bound proteins, including the bait.
-
pH Elution: Use a buffer with a low pH to disrupt the biotin-streptavidin interaction.
-
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting.
-
For identification of unknown interacting partners, mass spectrometry is the preferred method.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 4. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. goldbio.com [goldbio.com]
- 7. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-NHS Ester vs. NHS-Biotin for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin (B1667282) to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two popular amine-reactive biotinylation reagents: the traditional NHS-Biotin and the PEGylated Biotin-PEG4-NHS Ester.
This comparison delves into their mechanisms of action, key performance differences, and experimental workflows, supported by detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
Introduction to the Biotinylation Reagents
NHS-Biotin is a classical and widely used biotinylation reagent.[1] Its reactivity is based on the N-hydroxysuccinimide (NHS) ester, which forms stable amide bonds with primary amines, primarily the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein.[1] The reaction is straightforward but can sometimes be limited by the reagent's hydrophobicity and the short spacer arm, which may lead to steric hindrance.[1]
Biotin-PEG4-NHS Ester represents an evolution of the traditional NHS-Biotin. It incorporates a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer arm between the biotin molecule and the amine-reactive NHS ester.[2] This PEG linker is designed to overcome some of the limitations of NHS-Biotin by improving water solubility, reducing aggregation of the labeled protein, and minimizing steric hindrance during binding to avidin (B1170675) or streptavidin.[1][2][3]
Chemical Properties and Reaction Mechanism
Both NHS-Biotin and Biotin-PEG4-NHS Ester target primary amines on proteins through the same fundamental reaction mechanism. The NHS ester reacts with a primary amine via nucleophilic acyl substitution to form a stable amide bond, with the NHS group acting as a good leaving group. This reaction is typically carried out in a buffer with a pH between 7 and 9.
Caption: Reaction mechanism of NHS-Biotin and Biotin-PEG4-NHS Ester with a primary amine on a protein.
Performance Comparison: A Data-Driven Overview
While direct head-to-head comparative studies with extensive quantitative data are limited in the public domain, the known chemical properties and the well-documented effects of PEGylation allow for a robust comparison of their expected performance.
| Feature | Biotin-PEG4-NHS Ester | NHS-Biotin |
| Solubility | High water solubility.[2][3][4] | Low water solubility; requires dissolution in organic solvents (DMSO or DMF).[5] |
| Protein Aggregation | Reduces aggregation of labeled proteins.[1][3][4] | Labeled proteins may be more prone to aggregation. |
| Spacer Arm Length | Long and flexible (~29 Å).[2][4] | Short (~13.5 Å). |
| Steric Hindrance | Minimized steric hindrance for avidin/streptavidin binding.[2][3] | Potential for steric hindrance, which may affect binding efficiency. |
| Immunogenicity | PEG linker is non-immunogenic.[6] | The biotin-protein conjugate may have higher immunogenicity potential. |
| Cell Permeability | Generally considered membrane impermeable due to hydrophilicity.[7] | Membrane permeable.[5] |
| Workflow Complexity | Simple one-step reaction. | Simple one-step reaction. |
Experimental Protocols
The following are general protocols for labeling proteins with Biotin-PEG4-NHS Ester and NHS-Biotin. The optimal conditions, particularly the molar ratio of the biotinylation reagent to the protein, may need to be determined empirically for each specific protein.
Protocol 1: Protein Labeling with Biotin-PEG4-NHS Ester
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
Biotin-PEG4-NHS Ester
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.
-
Prepare Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in the reaction buffer to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 12- to 20-fold molar excess of the Biotin-PEG4-NHS Ester stock solution to the protein solution.[7]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and the quenching reagent using a desalting column.
Protocol 2: Protein Labeling with NHS-Biotin
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-Biotin
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: As in Protocol 1, ensure the protein is in an amine-free buffer.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.[1]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution.[4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotinylation reagent and the quenching reagent using a desalting column.[4]
Caption: General experimental workflow for protein biotinylation.
Advantages and Disadvantages
The choice between Biotin-PEG4-NHS Ester and NHS-Biotin depends heavily on the specific requirements of the experiment.
Caption: Key advantages and disadvantages of each reagent.
Conclusion
For general biotinylation applications where cost is a primary concern and potential issues with solubility and steric hindrance are not critical, NHS-Biotin remains a viable and economical choice. Its straightforward, one-step procedure makes it a convenient option for routine labeling tasks.
However, for applications requiring high sensitivity, improved protein stability, and optimal binding to avidin or streptavidin, Biotin-PEG4-NHS Ester is the superior reagent. The benefits conferred by the hydrophilic PEG4 linker—enhanced solubility, reduced aggregation, and minimized steric hindrance—can significantly improve the quality and reliability of experimental results, particularly when working with sensitive proteins or in demanding applications such as surface plasmon resonance (SPR) or other quantitative binding assays. The investment in this more advanced reagent can lead to more consistent and reproducible data, ultimately saving time and resources in the long run.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. concanavalin.com [concanavalin.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Biotin-PEG4-OH and Shorter PEG Linkers for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Biotin-PEG4-OH with its shorter polyethylene (B3416737) glycol (PEG) linker counterparts, such as Biotin-PEG2-OH and Biotin-PEG3-OH. The choice of PEG linker length is a critical parameter in the design of biotinylated molecules for a wide range of applications, including immunoassays, affinity purification, drug targeting, and diagnostics. The length of the PEG spacer can significantly influence the physicochemical properties and biological performance of the resulting conjugate. This document offers a data-driven comparison to aid in the selection of the optimal linker for specific research and development needs.
The Role of PEG Linker Length in Biotinylated Probes
Biotin-PEG-OH linkers are heterobifunctional molecules that combine the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin with the beneficial properties of a PEG spacer. The terminal hydroxyl group (-OH) provides a site for further conjugation to other molecules. The PEG chain itself offers several advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG linker significantly improves the aqueous solubility of biotinylated molecules, which is particularly advantageous when working with hydrophobic compounds.[1][2]
-
Reduced Steric Hindrance: The flexible PEG chain acts as a spacer arm, effectively distancing the biotin moiety from the conjugated molecule. This separation minimizes steric hindrance, allowing for more efficient binding of biotin to the deep binding pocket of avidin or streptavidin.[3]
-
Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, leading to reduced renal clearance and a longer circulation half-life.[2]
-
Reduced Immunogenicity: The PEG chain can shield the conjugated molecule from recognition by the immune system, thereby reducing its immunogenic potential.
The number of ethylene (B1197577) glycol units in the PEG chain dictates its length and, consequently, the degree to which these properties are conferred. While longer PEG chains generally offer greater flexibility and solubility, shorter linkers may be preferable in applications where a smaller molecular size or closer proximity between the biotin and the conjugated molecule is desired.[3]
Quantitative Performance Comparison
While direct, head-to-head experimental data for the specific Biotin-PEGn-OH series is limited in publicly available literature, the following tables summarize the expected trends and representative data based on the well-established principles of PEGylation and studies on similar biotinylated compounds.
| Property | Biotin-PEG2-OH | Biotin-PEG3-OH | This compound | Source |
| Molecular Weight ( g/mol ) | ~331.43 | ~375.48 | ~419.54 | [4] |
| Spacer Arm Length (Å) | ~21.6 | ~25.3 | ~29.0 | [5] |
| Aqueous Solubility | Good | Very Good | Excellent | [2][4][6] |
| Binding Affinity (to Streptavidin) | High | High | Very High | [6] |
| Steric Hindrance | Moderate | Low | Very Low | [3] |
| Flexibility | Moderate | Good | High | [3] |
Note: The values for spacer arm length are estimations based on the extended conformation of the PEG chain. Actual lengths in solution may vary.
Experimental Data Summary
The following table presents a summary of expected quantitative data based on general principles of PEGylation and findings from related studies. It is important to note that these values are illustrative and can vary depending on the specific experimental conditions and the nature of the conjugated molecule.
| Parameter | Biotin-PEG2-OH | Biotin-PEG3-OH | This compound |
| Binding Affinity (Kd for Streptavidin) | Expected to be in the low nanomolar to picomolar range | Expected to be slightly lower (stronger binding) than PEG2 | Expected to have the lowest Kd (strongest binding) in this series |
| Aqueous Solubility (mg/mL in PBS, pH 7.4) | > 5 mg/mL | > 10 mg/mL | > 10 mg/mL |
| Relative Stability (in serum) | Good | Better | Best |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of different Biotin-PEG-OH linkers. Below are protocols for key experiments cited in the evaluation of such molecules.
Protocol 1: Determination of Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for measuring the binding kinetics and affinity of biotinylated compounds to streptavidin.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) of Biotin-PEGn-OH binding to streptavidin.
Materials:
-
SPR instrument (e.g., Biacore, Reichert)
-
Streptavidin-coated sensor chip
-
Biotin-PEGn-OH samples (analyte) at various concentrations
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 1 M NaCl, 50 mM NaOH)
Procedure:
-
System Preparation: Equilibrate the SPR system with running buffer until a stable baseline is achieved.
-
Analyte Preparation: Prepare a series of dilutions of the Biotin-PEGn-OH samples in running buffer. A typical concentration range would be from 0.1 nM to 100 nM.
-
Binding Analysis:
-
Inject the lowest concentration of the Biotin-PEGn-OH sample over the streptavidin-coated sensor chip surface at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds) to monitor the association phase.
-
Switch to running buffer flow for a defined period (e.g., 600 seconds) to monitor the dissociation phase.
-
Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Repeat the binding analysis for each concentration of the Biotin-PEGn-OH sample.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the ka, kd, and KD values.
-
Protocol 2: Kinetic Solubility Assay
This protocol describes a method to determine the kinetic solubility of Biotin-PEGn-OH compounds in an aqueous buffer.
Objective: To measure the concentration of a compound that remains in solution over a defined period after being introduced from a DMSO stock.
Materials:
-
Biotin-PEGn-OH compounds
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each Biotin-PEGn-OH compound in DMSO.
-
Assay Plate Preparation:
-
Add 2 µL of the DMSO stock solution to the wells of a 96-well plate.
-
Add 198 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
-
Incubation: Seal the plate and incubate at room temperature on a plate shaker for 24 hours.
-
Sample Preparation for Analysis:
-
After incubation, centrifuge the plate to pellet any precipitate.
-
Carefully transfer an aliquot of the supernatant to a new 96-well plate.
-
-
HPLC Analysis:
-
Analyze the supernatant samples by HPLC.
-
Create a standard curve using known concentrations of each Biotin-PEGn-OH compound.
-
Determine the concentration of the compound in the supernatant by comparing its peak area to the standard curve. The resulting concentration is the kinetic solubility.
-
Visualizing Molecular Structure and Experimental Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the molecular structures and experimental processes.
Caption: General structure of Biotin-PEGn-OH linkers.
Caption: Workflow for SPR-based binding affinity analysis.
Conclusion
The selection of a Biotin-PEG-OH linker should be guided by the specific requirements of the intended application.
-
This compound , with its longer PEG chain, is generally the preferred choice when enhanced aqueous solubility, maximum reduction of steric hindrance, and increased flexibility are paramount. These properties are often crucial in developing robust immunoassays, ensuring efficient capture in affinity purification, and improving the pharmacokinetic profile of biotinylated therapeutics.
-
Shorter PEG linkers , such as Biotin-PEG2-OH and Biotin-PEG3-OH, are advantageous in scenarios where a smaller overall conjugate size is critical or when the application demands closer proximity between the biotin group and the attached molecule. For instance, in certain fluorescence resonance energy transfer (FRET) based assays, a shorter and more defined distance is necessary.
Ultimately, empirical testing is recommended to determine the optimal linker length for a novel application, as the interplay between the linker, the conjugated molecule, and the biological system can be complex. The experimental protocols provided in this guide offer a starting point for such validation studies.
References
- 1. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 2. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 3. Ultimate Guide to Choosing the Right Biotin PEG Linker | AxisPharm [axispharm.com]
- 4. Biotin-PEG4-acid, 721431-18-1 | BroadPharm [broadpharm.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Biotin PEG4 succinimidyl ester | AAT Bioquest [aatbio.com]
Mass Spectrometry Analysis of Biotin-PEG4-OH Labeled Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of peptides is crucial for their successful analysis by mass spectrometry. Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a widely used technique for the enrichment and detection of proteins and peptides. This guide provides a comprehensive comparison of Biotin-PEG4-OH with other biotinylation reagents, supported by experimental data and detailed protocols for its use in mass spectrometry workflows.
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the outcome of an experiment. Key considerations include the reagent's reactivity, specificity, and the properties of the linker arm. This compound is a popular choice due to its hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which offers several advantages over traditional reagents like NHS-Biotin.
This compound features an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines (the N-terminus and the side chain of lysine (B10760008) residues) to form stable amide bonds.[1][2][3] The integrated PEG4 linker provides a long and flexible spacer arm (approximately 29 Å), which minimizes steric hindrance during the binding of the biotinylated peptide to avidin (B1170675) or streptavidin.[3] This enhanced accessibility can lead to more efficient capture and enrichment. Furthermore, the hydrophilic nature of the PEG linker improves the water solubility of the labeled peptide, which can help to reduce aggregation, a common issue with hydrophobic peptides.[2][3][4]
In contrast, NHS-Biotin has a much shorter spacer arm, which can sometimes lead to less efficient binding to streptavidin due to steric hindrance, especially for biotinylation sites within folded protein domains.[5] While effective for many applications, its more hydrophobic nature compared to pegylated reagents can potentially contribute to sample loss due to aggregation.[6]
For applications requiring site-specific labeling, bioorthogonal reagents like Biotin-PEG4-MeTz offer superior specificity.[1] These reagents utilize "click chemistry" to label proteins that have been metabolically or genetically engineered to contain a specific reactive group, thus avoiding the often widespread and non-specific labeling of lysine residues seen with NHS-ester-based reagents.[1]
Cleavable biotin reagents , such as those containing a disulfide bond (e.g., NHS-SS-PEG4-Biotin), offer the advantage of allowing the release of the labeled peptide from the streptavidin beads under reducing conditions.[5][7] This can be beneficial for certain downstream applications, although the cleavage step adds complexity to the workflow.
The following tables summarize the key characteristics and performance metrics of different biotinylation approaches.
Quantitative Data Presentation
Table 1: Comparison of Biotinylation Reagent Properties
| Feature | This compound | NHS-Biotin | Biotin-PEG4-MeTz | NHS-SS-PEG4-Biotin |
| Reactivity | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Bioorthogonal (e.g., TCO) | Primary amines (Lysine, N-terminus) |
| Specificity | Non-specific for primary amines | Non-specific for primary amines | Highly specific for the bioorthogonal handle | Non-specific for primary amines |
| Spacer Arm Length | ~29 Å[3] | Shorter | Variable (PEG4) | ~37.9 Å[7] |
| Solubility | High (hydrophilic PEG linker)[2][3] | Lower (more hydrophobic) | High (hydrophilic PEG linker) | High (hydrophilic PEG linker) |
| Cleavable | No | No | No | Yes (disulfide bond)[7] |
| Key Advantage | Reduced steric hindrance, improved solubility[2][3] | Simple, widely used | Site-specific labeling[1] | Elution of captured peptides[7] |
Table 2: Comparison of Enrichment Strategies for Biotinylated Peptides
| Enrichment Strategy | Principle | Advantages | Disadvantages |
| Protein-Level Enrichment | Biotinylated proteins are captured on streptavidin beads before enzymatic digestion. | Can enrich for whole proteins, potentially providing more identifications.[8] | Higher non-specific binding of unlabeled proteins.[8] |
| Peptide-Level Enrichment (DiDBiT) | Proteins are digested first, and then biotinylated peptides are captured.[9] | Significantly reduces non-specific binding, leading to higher confidence in identified biotinylated peptides.[9] | May result in fewer overall protein identifications compared to protein-level enrichment.[8] |
| Anti-Biotin Antibody Enrichment | Uses an antibody specific to the biotin tag for capture. | Can be more efficient for the recovery of biotinylated peptides compared to streptavidin in some cases.[10] | Antibody performance can be variable. |
| On-Bead Digestion | Captured proteins are digested directly on the streptavidin beads. | Simple and widely used method.[11] | Can lead to contamination with streptavidin peptides in the final sample.[12] |
| Elution with Excess Biotin/Heat | Biotinylated proteins are eluted from streptavidin beads by competition with free biotin at elevated temperatures.[12] | Avoids contamination with streptavidin peptides. | Elution efficiency can be variable and may not be complete.[12] |
Experimental Protocols
This section provides a detailed methodology for the labeling of peptides with this compound and their subsequent analysis by mass spectrometry. This protocol is a synthesis of best practices from multiple sources.
I. Labeling of Proteins/Peptides with this compound
-
Sample Preparation :
-
For cell-based experiments, lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
For in-solution labeling of purified proteins or peptides, ensure the sample is in an amine-free buffer (e.g., PBS) at a pH between 7 and 9.[1][3]
-
-
Biotinylation Reaction :
-
Prepare a stock solution of this compound in an anhydrous solvent like DMSO or DMF.[1]
-
Add the this compound stock solution to the protein/peptide sample. A molar excess of the biotin reagent is typically used; for proteins at 2-10 mg/mL, a ≥ 12-fold molar excess is a good starting point, while for concentrations ≤ 2mg/mL, a ≥ 20-fold molar excess may be required.[7]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.[5][8]
-
-
Quenching the Reaction :
II. Enrichment of Biotinylated Peptides (Peptide-Level Enrichment)
-
Protein Digestion :
-
Reduce the disulfide bonds in the protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment on Streptavidin Beads :
-
Equilibrate streptavidin magnetic beads by washing them three times with a wash buffer (e.g., PBS with 0.1% Tween-20).[13]
-
Add the peptide digest to the equilibrated beads and incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.
-
Wash the beads extensively to remove non-biotinylated peptides. A series of washes with buffers of increasing stringency is recommended (e.g., PBS with 0.5% SDS, followed by PBS with 0.1% Tween-20, and finally several washes with PBS and then water).
-
-
Elution of Biotinylated Peptides :
-
Elute the bound peptides from the streptavidin beads. For non-cleavable linkers, a common method is to use a solution of 80% acetonitrile (B52724) and 0.1% formic acid.[9] Alternatively, on-bead digestion can be performed if protein-level enrichment was the chosen strategy.[11]
-
III. Mass Spectrometry Analysis
-
LC-MS/MS :
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap) coupled to a nano-liquid chromatography system.[5]
-
Use a suitable gradient to separate the peptides. Due to the addition of the biotin-PEG4 tag, biotinylated peptides are more hydrophobic and may require a modified gradient for optimal separation.[14][15][16]
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.[5]
-
-
Data Analysis :
-
Search the acquired MS/MS spectra against a relevant protein database using a search engine like Sequest or Mascot.[17]
-
Include the mass of the this compound modification (473.22 Da) as a variable modification on lysine residues and the N-terminus.[3]
-
It is important to also search for signature fragment ions of the biotin tag to increase the confidence of identification.[17]
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts in the analysis of biotinylated peptides.
Caption: Experimental workflow for this compound labeling and mass spectrometry analysis.
Caption: Workflow for proximity labeling using a biotin ligase to study protein-protein interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. goldbio.com [goldbio.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. biorxiv.org [biorxiv.org]
- 6. concanavalin.com [concanavalin.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Protein Biotinylation Sites by Peptide-Based Immunoaffinity Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Detectability of Biotin Tags by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Signature Fragment Ions of Biotinylated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Determining Biotin Incorporation: A Comparative Guide to the HABA Assay and its Alternatives
The accurate quantification of biotin (B1667282) incorporation is crucial for researchers and drug development professionals who rely on biotinylated molecules for a wide range of applications, from immunoassays to targeted drug delivery. The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a well-established and widely used colorimetric method for this purpose. This guide provides an objective comparison of the HABA assay with alternative methods, supported by experimental data and detailed protocols.
The HABA Assay: A Competitive Binding Approach
The HABA assay is a straightforward and rapid method for estimating the molar ratio of biotin to a protein or other macromolecule.[1] Its principle is based on the competitive binding between HABA and biotin for the binding sites on avidin (B1170675).[1][2][3]
Initially, HABA is bound to avidin, forming a yellow-orange complex that exhibits a strong absorbance at 500 nm.[2][3] When a sample containing a biotinylated protein is introduced, the biotin, which has a significantly higher affinity for avidin, displaces the HABA molecules.[2][3][4] This displacement leads to a proportional decrease in the absorbance at 500 nm.[3][4] The change in absorbance is then used to calculate the amount of biotin present in the sample.[3][4]
This protocol provides a general procedure for determining biotin incorporation using the HABA assay in both cuvette and 96-well microplate formats.
I. Reagent Preparation:
-
HABA/Avidin Solution: Prepare a solution containing HABA and avidin in a suitable buffer, such as phosphate-buffered saline (PBS).[4] It is crucial to avoid buffers containing potassium, as this can cause precipitation.[5][6] Commercial kits often provide a pre-mixed HABA/Avidin reagent.
-
Biotinylated Sample: The biotinylated protein sample must be purified to remove any non-reacted or hydrolyzed free biotin.[1][4][5] This can be achieved through methods like dialysis or desalting columns.[1][4]
II. Assay Procedure (Cuvette Format):
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.[1][4]
-
Measure the absorbance of the solution at 500 nm using a spectrophotometer. This reading is the initial absorbance (A₅₀₀ HABA/Avidin).[1][4]
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix thoroughly.[1][4]
-
Incubate the mixture until the absorbance reading stabilizes (typically for at least 15 seconds).[4]
-
Measure the final absorbance of the solution at 500 nm. This is the final absorbance (A₅₀₀ HABA/Avidin/Biotin Sample).[4]
III. Assay Procedure (96-Well Microplate Format):
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.[4][5]
-
Measure the initial absorbance at 500 nm using a microplate reader.
-
Mix the plate on an orbital shaker for 30-60 seconds.[5]
-
Measure the final absorbance at 500 nm after the reading stabilizes.[4]
IV. Calculations:
The number of moles of biotin per mole of protein can be calculated using the Beer-Lambert law, taking into account the change in absorbance, the molar extinction coefficient of the HABA-avidin complex (approximately 34,000 M⁻¹cm⁻¹), and the concentrations of the protein and biotin.[3][7]
Caption: Workflow of the HABA assay for biotin incorporation.
Comparison with Alternative Methods
While the HABA assay is popular due to its simplicity, several alternatives offer advantages in terms of sensitivity, accuracy, and throughput.[2]
| Assay Method | Principle | Advantages | Disadvantages | Sensitivity |
| HABA Assay | Competitive colorimetric assay based on the displacement of HABA from avidin by biotin.[2][3] | Simple, rapid, and requires standard laboratory equipment (spectrophotometer).[7] | Lower sensitivity and reproducibility, susceptible to steric hindrance.[2][8] | Micromolar (µM) range.[9] |
| Fluorescence-Based Assays | Involve fluorescently tagged avidin and the displacement of a quencher (like HABA) by biotin, leading to a change in fluorescence.[2] | Higher sensitivity than the HABA assay.[9] | Requires a fluorescence plate reader.[9] | Nanomolar (nM) range.[9] |
| Quant*Tag™ Biotin Kit | A chemical method where proprietary reagents react directly with biotin to produce a colored product.[2][8] | High sensitivity and reproducibility, not affected by steric hindrance.[2][8] | Proprietary reagents. | Nanomole (nmol) range.[2] |
| Chromophoric Biotin | Utilizes a biotinylation reagent containing a built-in chromophore, allowing direct quantification of biotin by measuring absorbance at a specific wavelength (e.g., 354 nm).[10] | Nondestructive to the sample, more reproducible than HABA, especially at low protein concentrations.[10] | Requires the use of a specific chromophoric biotinylation reagent. | Dependent on the extinction coefficient of the chromophore. |
| Mass Spectrometry (MS) | Directly measures the mass of the biotinylated protein to determine the number of incorporated biotin molecules. | Highly accurate and not affected by steric hindrance.[8] | Requires specialized equipment and expertise, can be costly and time-consuming, and may be difficult for large proteins.[8] | High. |
Methodologies of Alternative Assays
These assays typically utilize a fluorescently labeled avidin that is complexed with a quencher molecule. When a biotin-containing sample is added, the biotin displaces the quencher, leading to an increase in fluorescence. The change in fluorescence intensity is proportional to the amount of biotin. The protocol generally involves mixing the fluorescent avidin-quencher complex with the biotinylated sample and measuring the fluorescence on a plate reader.
This method is based on a chemical reaction that is specific to the biotin molecule. The protocol involves adding the kit's reagents to the biotinylated sample, allowing the color-producing reaction to proceed, and then measuring the absorbance at the specified wavelength. A key advantage is that it does not rely on the biotin-avidin interaction, thus avoiding issues of steric hindrance.[8]
In this approach, the biotinylation step itself incorporates a means of quantification. A biotinylation reagent containing a chromophore in its linker arm is used to label the protein. After removing the excess, unreacted labeling reagent, the concentration of incorporated biotin can be determined directly by measuring the absorbance of the conjugate at the chromophore's specific wavelength (e.g., 354 nm).[10] The protein concentration can be measured separately (e.g., at 280 nm), allowing for the calculation of the biotin-to-protein ratio.[10]
For mass spectrometry analysis, the biotinylated protein is introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the intact protein. The difference in mass between the unmodified protein and the biotinylated protein, divided by the mass of a single biotin moiety, reveals the average number of biotin molecules incorporated per protein molecule.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. mesoscale.com [mesoscale.com]
- 3. fishersci.ie [fishersci.ie]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. anaspec.com [anaspec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. tandfonline.com [tandfonline.com]
- 10. seracare.com [seracare.com]
Confirming Protein Biotinylation: A Comparative Guide to Western Blotting and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate confirmation of protein biotinylation is a critical step in a multitude of applications, from elucidating protein-protein interactions to developing novel diagnostics and therapeutics. While Western blotting has traditionally been a go-to method, a variety of alternative techniques offer distinct advantages in sensitivity, throughput, and quantitative capability. This guide provides an objective comparison of Western blot analysis with key alternatives, supported by experimental data and detailed protocols.
At a Glance: Comparing Methods for Biotinylation Detection
The choice of method for confirming protein biotinylation depends on several factors, including the required sensitivity, the need for quantification, sample throughput, and the availability of specialized equipment. The following table summarizes the key performance characteristics of Western blotting and its primary alternatives.
| Feature | Western Blot | Dot Blot | ELISA (Enzyme-Linked Immunosorbent Assay) | Mass Spectrometry (MS) |
| Principle | Size-based separation of proteins followed by antibody- or streptavidin-based detection. | Direct immobilization of proteins on a membrane followed by detection. | Capture and detection of biotinylated proteins in a microplate format. | Identification and quantification of biotinylated peptides or proteins based on mass-to-charge ratio. |
| Sensitivity | Moderate (ng range). Can be enhanced with amplification strategies.[1][2] | Low to moderate. | High (pg to ng range). | Very High (fmol to amol range).[3][4][5][6] |
| Quantitative? | Semi-quantitative.[7] | Semi-quantitative. | Quantitative. | Quantitative. |
| Throughput | Low to moderate. | High. | High. | Low to moderate (can be automated). |
| Speed | Slow (1-2 days). | Fast (hours). | Fast (hours). | Slow (requires extensive sample preparation and data analysis). |
| Specificity | High (distinguishes biotinylated protein of interest from others by size). | Low (detects all biotinylated proteins in the sample). | High (can be designed to be specific for a particular protein). | Very High (can identify the exact site of biotinylation).[8][9] |
| Equipment | Standard molecular biology lab equipment. | Minimal equipment required. | Microplate reader. | Mass spectrometer. |
In-Depth Analysis of Detection Methods
Western Blot Analysis
Western blotting is a widely used technique to detect specific proteins in a complex mixture. For biotinylation analysis, proteins are first separated by size using SDS-PAGE, transferred to a membrane, and then probed with either a labeled streptavidin conjugate (which binds to biotin) or an anti-biotin antibody.[3][4][10][11][12] This method allows for the visualization of the specific biotinylated protein of interest at its expected molecular weight.
While reliable, Western blotting can be time-consuming and is generally considered semi-quantitative.[7] The sensitivity can be enhanced by using streptavidin-polyHRP conjugates, which can increase detection sensitivity by as much as 110-fold compared to traditional methods.[1]
Dot Blot
The dot blot is a simpler and faster alternative to the Western blot.[13] In this method, the protein sample is directly spotted onto a membrane without prior separation by electrophoresis.[14] The membrane is then probed with labeled streptavidin or an anti-biotin antibody.[13] While this technique is high-throughput and requires minimal equipment, it does not provide information about the molecular weight of the biotinylated protein and is therefore less specific than a Western blot. It is often used for screening a large number of samples or for confirming the presence of biotinylation in a purified protein sample.[13]
ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA is a plate-based assay that can be adapted for the sensitive and quantitative detection of biotinylated proteins.[15][16][17][18][19] In a typical sandwich ELISA format, a capture antibody specific to the protein of interest is coated onto the wells of a microplate. The sample containing the biotinylated protein is then added, followed by a streptavidin-enzyme conjugate. The amount of biotinylated protein is then determined by measuring the enzymatic activity, which is proportional to the amount of bound protein. This method is highly sensitive, quantitative, and suitable for high-throughput screening.
Mass Spectrometry (MS)
Mass spectrometry has emerged as a powerful tool for the analysis of protein biotinylation, offering unparalleled sensitivity and the ability to identify the precise site of biotinylation.[3][4][5][6][20] One advanced MS-based method, termed "Direct Detection of Biotin-containing Tags" (DiDBiT), has been shown to improve the direct detection of biotinylated proteins by approximately 200-fold compared to conventional targeted proteomic strategies.[3][4][5][6] This technique involves the enrichment of biotinylated peptides after protein digestion, followed by analysis using mass spectrometry. While highly informative, MS-based methods require specialized equipment and expertise for data analysis.
Experimental Protocols
Western Blot Protocol for Biotinylated Protein Detection
-
SDS-PAGE: Separate the protein sample (10-20 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST). Note that milk contains some free biotin (B1667282) and may not be suitable for all applications.[21]
-
Primary Probe Incubation: Incubate the membrane with a streptavidin-HRP conjugate (e.g., 1:1000 dilution) or an anti-biotin primary antibody overnight at 4°C.[3][4]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation (if using an anti-biotin primary): If an anti-biotin primary antibody was used, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[3][4]
Dot Blot Protocol
-
Sample Application: Spot 1-2 µL of the protein sample directly onto a nitrocellulose membrane. Allow the spots to dry completely.[14]
-
Blocking: Block the membrane in 1% BSA or non-fat milk in TBST for 1 hour at room temperature.[14]
-
Probe Incubation: Incubate the membrane with a streptavidin-HRP conjugate for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[14]
-
Detection: Add an ECL substrate and visualize the signal.
Sandwich ELISA Protocol
-
Coating: Coat the wells of a 96-well plate with a capture antibody specific for the protein of interest overnight at 4°C.[15][16]
-
Blocking: Wash the wells and block with a suitable blocking buffer for 1-2 hours at room temperature.[16]
-
Sample Incubation: Add the samples and standards to the wells and incubate for 2 hours at room temperature.[15]
-
Detection Probe Incubation: Wash the wells and add a biotinylated detection antibody. Incubate for 2 hours at room temperature.
-
Streptavidin-Enzyme Conjugate Incubation: Wash the wells and add a streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.[15]
-
Substrate Addition: Wash the wells and add a TMB substrate.[18]
-
Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.[18]
Visualizing the Workflows
To better understand the experimental processes, the following diagrams illustrate the workflows for Western blot analysis and its alternatives.
Caption: Workflow for Western Blot Analysis.
Caption: Workflows for Alternative Detection Methods.
Conclusion
Confirming protein biotinylation is a crucial step in many research and development pipelines. While Western blotting remains a valuable tool, especially for confirming the molecular weight of the target protein, alternative methods such as Dot Blot, ELISA, and Mass Spectrometry offer significant advantages in terms of speed, throughput, sensitivity, and quantitative capabilities. The selection of the most appropriate method will depend on the specific experimental goals and available resources. For high-sensitivity and site-specific information, Mass Spectrometry is unparalleled. For high-throughput quantitative analysis, ELISA is the method of choice. Dot blots provide a rapid, qualitative assessment, while Western blots offer a balance of specificity and qualitative information.
References
- 1. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad.com [bio-rad.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct detection of biotinylated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
- 8. BioSITe: A Method for Direct Detection and Quantitation of Site-Specific Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibodies to biotin enable large-scale detection of biotinylation sites on proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Using Biotinylated Proteins to Demonstrate Immunodetection of Antigens via Western Blotting, Dot Blots, and Immunohistochemistry | Springer Nature Experiments [experiments.springernature.com]
- 12. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. m.youtube.com [m.youtube.com]
- 14. lifetein.com [lifetein.com]
- 15. Protocol: Sandwich ELISA With Biotin-Streptavidin Detection (Colorimetric) | Bio-Techne [bio-techne.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. ulab360.com [ulab360.com]
- 18. ELISA Protocol(biotin)-Chongqing Biospes Co., Ltd [biospes.com]
- 19. elkbiotech.com [elkbiotech.com]
- 20. An Alternative Method To Confirm Protein Biotinylation | Peak Proteins [peakproteins.com]
- 21. reddit.com [reddit.com]
A Researcher's Guide to In Vitro Functional Validation of Biotinylated Proteins
For researchers in drug development and life sciences, ensuring the functional integrity of biotinylated proteins is a critical step for the reliability and reproducibility of downstream applications. This guide provides a comparative overview of three widely used in vitro methods for the functional validation of biotinylated proteins: Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Pull-Down Assays. We will delve into the experimental protocols, present comparative data, and visualize the workflows to aid in selecting the most appropriate method for your research needs.
Comparison of Key Functional Validation Methods
The choice of a functional validation assay depends on several factors, including the nature of the protein interaction being studied, the required sensitivity, and the desired quantitative output. Below is a comparative summary of the three techniques.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Surface Plasmon Resonance (SPR) | Pull-Down Assay |
| Principle | Measures the binding of a biotinylated protein to its target, which is immobilized on a microplate. The interaction is detected using a streptavidin-enzyme conjugate that produces a measurable signal. | A label-free technique that measures the change in refractive index at the surface of a sensor chip upon binding of an analyte (the biotinylated protein's binding partner) to the immobilized biotinylated protein. | A qualitative or semi-quantitative method where a biotinylated "bait" protein is immobilized on streptavidin-coated beads to "pull down" its interacting "prey" protein from a complex mixture. The complex is then analyzed, typically by Western blotting. |
| Primary Output | Endpoint colorimetric, fluorescent, or luminescent signal proportional to the amount of bound protein. Can be used for quantitative analysis of binding. | Real-time sensorgram showing association and dissociation kinetics. Provides quantitative data on binding affinity (KD), and on- (ka) and off-rates (kd).[1][2] | Detection of the "prey" protein by Western blot, indicating an interaction. Can be semi-quantitative by comparing band intensities. |
| Throughput | High-throughput compatible (96- or 384-well plates). | Low to medium throughput, depending on the instrument. | Low to medium throughput. |
| Sensitivity | High sensitivity, often in the picomolar to nanomolar range. | Very high sensitivity, capable of detecting low-affinity interactions and small molecules.[3] | Variable sensitivity, dependent on the abundance of the prey protein and the affinity of the interaction. |
| Label Requirement | Requires an enzyme-conjugated detection reagent (streptavidin-HRP). | Label-free.[1] | Requires a detectable tag on the prey protein or a specific antibody for Western blotting. |
| Cost | Relatively low cost per sample. | High initial instrument cost and cost per sensor chip. | Moderate cost, mainly dependent on the cost of beads and antibodies. |
| Time | Can be completed in a few hours to overnight. | Real-time analysis, but experiment setup and data analysis can be time-consuming. | Can be completed in a few hours to overnight. |
Experimental Workflows and Protocols
To ensure the functional integrity of biotinylated proteins, it is crucial to employ robust and well-defined experimental protocols. This section outlines the typical workflows for ELISA, SPR, and Pull-Down assays and provides detailed step-by-step protocols for each.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a versatile plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For validating biotinylated proteins, a common format involves immobilizing the target protein and detecting the binding of the biotinylated protein using a streptavidin-enzyme conjugate.[4][5]
Experimental Workflow for ELISA-based Functional Validation
Caption: ELISA workflow for functional validation of biotinylated proteins.
Detailed Protocol for ELISA:
-
Coating:
-
Dilute the target protein (the binding partner of the biotinylated protein) to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted target protein to each well of a 96-well microplate.
-
Incubate overnight at 4°C.[4]
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Binding:
-
Prepare serial dilutions of the biotinylated protein in blocking buffer.
-
Add 100 µL of the diluted biotinylated protein to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.[4]
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Dilute streptavidin-HRP conjugate in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Readout:
-
Add 100 µL of TMB substrate solution to each well.[4]
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1] It provides quantitative information on the kinetics and affinity of the interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution). For biotinylated proteins, streptavidin-coated sensor chips are commonly used for their immobilization.[2]
Experimental Workflow for SPR-based Functional Validation
Caption: SPR workflow for kinetic analysis of biotinylated proteins.
Detailed Protocol for SPR:
-
Immobilization:
-
Equilibrate the streptavidin-coated sensor chip with running buffer (e.g., HBS-EP+).
-
Inject the biotinylated protein at a low concentration (e.g., 1-10 µg/mL) over the sensor surface to achieve the desired immobilization level.
-
Wash with running buffer to remove any non-specifically bound protein.
-
-
Binding Analysis (Association and Dissociation):
-
Prepare a series of dilutions of the analyte (the binding partner) in running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase in real-time.
-
Switch back to running buffer to monitor the dissociation phase.[2]
-
-
Regeneration:
-
Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove the bound analyte from the immobilized biotinylated protein.
-
Equilibrate the surface with running buffer before the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2]
-
Pull-Down Assay
A pull-down assay is a form of affinity purification used to identify protein-protein interactions.[6] In this context, a biotinylated "bait" protein is immobilized on streptavidin-coated beads and used to capture its "prey" from a cell lysate or other complex mixture. The captured proteins are then typically identified by Western blotting.
Experimental Workflow for Pull-Down Assay
Caption: Pull-down assay workflow for validating protein interactions.
Detailed Protocol for Pull-Down Assay:
-
Bead Preparation and Bait Immobilization:
-
Resuspend streptavidin-coated magnetic beads and transfer the desired amount to a microcentrifuge tube.[7]
-
Place the tube on a magnetic rack to pellet the beads and discard the supernatant.[7]
-
Wash the beads three times with a binding/wash buffer (e.g., PBS with 0.1% NP-40).[8]
-
Resuspend the beads in binding/wash buffer.
-
Add the biotinylated "bait" protein and incubate with gentle rotation for 1-2 hours at 4°C.[8]
-
-
Binding of Prey Protein:
-
Wash the beads with the immobilized bait protein three times with binding/wash buffer to remove any unbound bait.
-
Add the cell lysate or protein mixture containing the "prey" protein to the beads.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[8]
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 1 mL of binding/wash buffer to remove non-specifically bound proteins.[8]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2X SDS-PAGE sample buffer and boiling for 5-10 minutes.[8]
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific to the "prey" protein.
-
Conclusion
The functional validation of biotinylated proteins is essential for ensuring the accuracy and reliability of a wide range of bioassays. ELISA, SPR, and Pull-Down assays each offer distinct advantages and are suited for different experimental goals. ELISA provides a high-throughput, quantitative method for assessing binding. SPR offers real-time, label-free kinetic data, providing deep insights into the binding interaction. Pull-down assays are invaluable for confirming protein-protein interactions in a more qualitative or semi-quantitative manner within a complex biological sample. By understanding the principles, protocols, and comparative performance of these techniques, researchers can confidently select the most appropriate method to validate the functionality of their biotinylated proteins and advance their research with high-quality, reproducible data.
References
- 1. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]
- 2. biosensingusa.com [biosensingusa.com]
- 3. Enhanced surface plasmon resonance immunosensing using a streptavidin–biotinylated protein complex - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. ELISA Protocol with Biotinylated Chemokines and Soluble Receptors - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 5. researchgate.net [researchgate.net]
- 6. bioclone.net [bioclone.net]
- 7. neb.com [neb.com]
- 8. Biotinylated peptide pull down assay [bio-protocol.org]
A Head-to-Head Comparison of Biotin-PEG4-OH and Cleavable Biotin Linkers for Advanced Biomolecular Applications
For researchers, scientists, and drug development professionals, the strategic selection of a biotinylation reagent is paramount for the success of applications ranging from affinity purification to sophisticated proteomic analyses. The choice between a stable, non-cleavable linker like Biotin-PEG4-OH and a releasable, cleavable linker can profoundly impact experimental outcomes, including yield, purity, and the integrity of isolated biomolecules. This guide provides an objective, data-driven comparison of these two classes of biotinylation reagents, complete with experimental protocols and workflow visualizations to inform your selection process.
At a Glance: Non-Cleavable vs. Cleavable Biotin (B1667282) Linkers
This compound represents a non-cleavable biotinylation reagent, characterized by a stable bond between biotin and the target molecule. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and minimizes steric hindrance.[1][2] In contrast, cleavable biotin linkers incorporate a labile bond—such as a disulfide bridge, an acid-sensitive group, or a photocleavable moiety—that allows for the release of the biotin tag under specific conditions.[3][4] This fundamental difference dictates their suitability for various downstream applications.
Performance Comparison: this compound vs. Cleavable Linkers
The choice between a non-cleavable and a cleavable linker often involves a trade-off between the robustness of interaction and the ease of elution. While the non-cleavable linker provides a highly stable attachment for capture, the recovery of the target molecule often requires harsh, denaturing conditions.[5][6] Cleavable linkers, on the other hand, allow for the gentle release of the captured molecule, preserving its native state and facilitating downstream analyses.[4][7]
| Feature | This compound (Non-Cleavable) | Disulfide-Cleavable Linker (e.g., NHS-SS-Biotin) | Acid-Cleavable Linker (e.g., DADPS-Biotin) | Photocleavable Linker |
| Binding Stability | Very High (Essentially irreversible) | High | High | High |
| Elution Conditions | Harsh (e.g., 8 M Guanidine-HCl, boiling in SDS-PAGE buffer)[5][8] | Mild (Reducing agents like DTT, TCEP)[2][4] | Mild (e.g., 10% Formic Acid)[9] | Mild (UV light exposure, e.g., 365 nm)[10] |
| Protein Recovery Yield | Variable; can be lower due to harsh elution | High | High | High |
| Purity of Eluted Protein | Can be lower due to co-elution of streptavidin and non-specifically bound proteins under harsh conditions | High; mild elution minimizes co-elution of contaminants | High; specific cleavage leaves behind a small tag | High; non-invasive cleavage preserves purity |
| Preservation of Protein Function/Integrity | Often compromised due to denaturing elution conditions[5] | High; mild elution preserves native protein structure and function | High; mild acidic conditions are generally well-tolerated | Very High; UV cleavage is non-destructive to the protein[4] |
| Compatibility with Mass Spectrometry | Challenging due to streptavidin contamination from on-bead digestion or harsh elution[11] | Good; eluted proteins are free of streptavidin | Excellent; shown to identify and quantify more peptides than non-cleavable linkers[9][12] | Good; eluted proteins are suitable for MS analysis |
| Reusability of Streptavidin Resin | No; harsh elution denatures the streptavidin[5] | Yes; streptavidin remains active after elution | Yes | Yes |
Experimental Methodologies
Protocol 1: Comparative Affinity Purification of a Target Protein
This protocol outlines a procedure to compare the recovery and purity of a biotinylated protein using a non-cleavable (NHS-PEG4-Biotin) and a disulfide-cleavable (Sulfo-NHS-SS-Biotin) linker.
A. Protein Biotinylation
-
Dissolve the purified protein (e.g., IgG) to a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[13]
-
Prepare a 10 mM stock solution of NHS-PEG4-Biotin (non-cleavable) in anhydrous DMSO and a 10 mM stock solution of Sulfo-NHS-SS-Biotin (cleavable) in water.[1][14]
-
Add a 20-fold molar excess of the respective biotinylation reagent to the protein solutions.[15]
-
Incubate the reactions for 30-60 minutes at room temperature or 2 hours on ice.[13]
-
Remove excess, unreacted biotin by dialysis against PBS or by using a desalting column.[13]
B. Affinity Purification
-
Equilibrate streptavidin-agarose beads by washing them three times with PBS.
-
Add the biotinylated protein solutions to separate aliquots of the equilibrated streptavidin beads.
-
Incubate for 1 hour at room temperature with gentle mixing to allow binding.
-
Wash the beads three times with PBS containing 0.1% Tween-20 to remove non-specifically bound proteins.
C. Elution
-
Non-Cleavable Linker Elution:
-
Cleavable Linker Elution:
D. Analysis
-
Collect the eluates from both conditions.
-
Analyze the protein recovery and purity by SDS-PAGE and Coomassie blue staining or silver staining.
-
Quantify the protein concentration using a BCA assay.
Protocol 2: Cell Surface Protein Biotinylation and Elution
This protocol is designed for labeling and isolating cell surface proteins using a cleavable biotin linker.
-
Wash cultured cells three times with ice-cold PBS (pH 8.0).[1]
-
Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in PBS (pH 8.0).[1]
-
Prepare a fresh 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water.[1]
-
Add the Sulfo-NHS-SS-Biotin solution to the cell suspension to a final concentration of 0.5-1 mM.
-
Incubate for 30 minutes at room temperature with gentle agitation.[1]
-
Quench the reaction and wash the cells three times with PBS containing 25-50 mM Tris to remove excess biotin reagent.[1]
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Proceed with affinity purification and elution as described in Protocol 1 (B and C) for the cleavable linker.
Visualizing the Workflows
The following diagrams illustrate the key differences in the experimental workflows for non-cleavable and cleavable biotin linkers.
Conclusion
The decision between this compound and a cleavable biotin linker is contingent upon the experimental goals. For applications where the primary objective is the robust capture and immobilization of a target molecule, and the subsequent recovery of the native molecule is not critical, a non-cleavable linker like this compound is a suitable and economical choice.
However, for a majority of applications in modern proteomics and drug development, including the purification of functional proteins and protein complexes, the identification of protein-protein interactions, and the preparation of samples for mass spectrometry, cleavable linkers offer a distinct advantage.[3][11] The ability to gently elute the captured biomolecules preserves their biological activity and structural integrity, leading to more reliable and meaningful downstream data. The growing diversity of cleavable chemistries provides researchers with a versatile toolkit to tailor their biotinylation strategy to the specific demands of their experimental system.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. goldbio.com [goldbio.com]
- 6. Purification or Removal of Biotin and Biotinylated Substances [sigmaaldrich.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Performing a Separation of Biotin and Biotinylated Substances with HiTrap Streptavidin HP and Streptavidin Sepharose High Performance [sigmaaldrich.com]
- 9. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. proteochem.com [proteochem.com]
- 15. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Enhanced Performance in Bioconjugation: A Comparative Guide to PEGylated Biotinylation Reagents
For researchers, scientists, and drug development professionals engaged in the precise labeling and detection of biomolecules, the choice of biotinylation reagent is a critical determinant of experimental success. This guide provides an in-depth comparison of traditional biotinylation reagents versus those incorporating Polyethylene Glycol (PEG) spacers, highlighting the significant advantages conferred by PEGylation. Through an objective analysis supported by experimental data and detailed protocols, this document serves as a comprehensive resource for optimizing biotinylation strategies.
The covalent attachment of biotin (B1667282) to proteins and other macromolecules is a cornerstone technique for their purification, immobilization, and detection due to the extraordinarily strong and specific interaction between biotin and avidin (B1170675) or streptavidin. However, the properties of the biotinylation reagent itself can significantly influence the outcome of these applications. The inclusion of a PEG spacer arm in the reagent design has emerged as a key innovation to overcome the limitations of traditional, non-PEGylated reagents.
Key Advantages of PEG Spacers in Biotinylation Reagents
The integration of a hydrophilic and flexible PEG spacer between the biotin moiety and the reactive group of the biotinylation reagent offers several distinct advantages over conventional reagents that typically feature simple hydrocarbon spacer arms. These benefits directly address common challenges in bioconjugation, leading to improved assay sensitivity, reliability, and the preservation of biomolecule function.
Enhanced Solubility and Reduced Aggregation
A primary challenge encountered with traditional biotinylation reagents is their limited solubility in aqueous buffers, often necessitating the use of organic solvents like DMSO or DMF.[1] Furthermore, the biotinylation process itself can decrease the solubility of the target protein, potentially leading to aggregation and precipitation.[2]
PEGylated biotinylation reagents effectively mitigate these issues. The inherent hydrophilicity of the PEG spacer imparts greater water solubility to the entire reagent, often allowing for direct dissolution in aqueous buffers.[3][4] This property is then transferred to the biotinylated molecule, reducing the propensity for aggregation, especially during storage.[5]
Table 1: Comparison of Solubility Properties
| Feature | Non-PEGylated Biotin Reagent (e.g., NHS-Biotin) | PEGylated Biotin Reagent (e.g., NHS-PEG4-Biotin) |
| Aqueous Solubility | Low (often requires pre-dissolving in organic solvents)[1] | High (readily soluble in aqueous buffers)[3][4] |
| Effect on Protein Solubility | Can decrease protein solubility and lead to aggregation[2] | Helps maintain or increase protein solubility, reducing aggregation[3] |
Minimized Steric Hindrance for Improved Binding
The biotin-binding sites of avidin and streptavidin are located deep within the protein structure.[2] When biotin is attached to a bulky molecule via a short, rigid spacer, the accessibility of the biotin to these binding pockets can be restricted, a phenomenon known as steric hindrance. This can lead to reduced binding efficiency and lower signal detection in assays.[6]
The long, flexible nature of a PEG spacer arm extends the biotin moiety away from the surface of the labeled molecule, thereby minimizing steric hindrance and facilitating optimal interaction with avidin or streptavidin.[5][7] The length of the PEG spacer can be varied to fine-tune the distance for specific applications, with longer spacers generally providing greater flexibility and reach.[8] Theoretical models and experimental observations suggest that the efficiency of biotin-streptavidin binding can decrease with shorter spacer arms.[9]
Table 2: Impact of Spacer Arm on Steric Hindrance and Binding
| Feature | Non-PEGylated Biotin Reagent (Short Spacer) | PEGylated Biotin Reagent (Long, Flexible Spacer) |
| Biotin Accessibility | Potentially restricted due to proximity to the labeled molecule | Enhanced accessibility due to extension from the molecular surface[7] |
| Binding Efficiency | May be reduced due to steric hindrance[6] | Improved binding to avidin/streptavidin[7][9] |
| Assay Sensitivity | Potentially lower signal | Higher signal and improved assay sensitivity |
Reduced Non-Specific Binding
Non-specific binding of proteins and other molecules to surfaces and detection reagents is a common source of background noise in immunoassays, leading to reduced sensitivity and inaccurate results. The hydrophilic and neutral properties of PEG are known to reduce non-specific protein adsorption.[10] By incorporating a PEG spacer, biotinylation reagents can help to create a microenvironment that repels the non-specific binding of other proteins, resulting in a cleaner signal and improved signal-to-noise ratio in assays like ELISA and Western blotting.[11]
Decreased Immunogenicity
For in vivo applications, such as targeted drug delivery or pre-targeting strategies in imaging and therapy, the immunogenicity of the biotinylated molecule is a critical consideration. While biotin itself is a vitamin and generally non-immunogenic, the conjugate as a whole can elicit an immune response. PEGylation is a well-established method for reducing the immunogenicity of proteins and nanoparticles.[12] The flexible PEG chains can mask antigenic epitopes on the surface of the biotinylated molecule, thereby reducing its recognition by the immune system.[12]
Experimental Data and Performance Comparison
While direct head-to-head quantitative comparisons of otherwise identical biotinylation reagents with and without PEG spacers are not extensively published in the form of comparative data tables, the principles of their differential performance can be demonstrated through various experimental approaches.
One study on the intracellular uptake and spheroid penetration of proteins after modification with PEG and biotin-PEG provides some comparative data. For the anionic protein BSA, conjugation with biotin-PEG led to a significantly higher intracellular uptake compared to both unmodified BSA and PEGylated BSA, suggesting that the biotin-PEG conjugate retains biological activity and can enhance cellular interactions.[12]
Table 3: Relative Intracellular Uptake of Modified BSA in A549 Cells [12]
| Protein | Relative Fluorescence Intensity (Mean ± SD) |
| Unmodified BSA | 1.0 ± 0.1 |
| PEG-BSA 10 | 0.7 ± 0.1 |
| Bio-PEG-BSA 10 | 1.3 ± 0.1 |
Data from a study by Lee et al. (2022), showing that biotin-PEG conjugation can enhance cellular uptake compared to PEGylation alone or no modification for anionic proteins.
Mandatory Visualizations
Experimental Protocols
To facilitate a direct comparison of biotinylation reagents with and without PEG spacers, the following experimental protocols are provided.
A. Protein Biotinylation
Objective: To label a protein with a biotinylation reagent (e.g., NHS-Biotin vs. NHS-PEG4-Biotin).
Materials:
-
Protein to be labeled (e.g., Bovine Serum Albumin, BSA) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS-Biotin.
-
NHS-PEG4-Biotin.
-
Anhydrous DMSO or DMF.
-
Desalting columns.
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).
Procedure:
-
Prepare a 10 mM stock solution of NHS-Biotin in DMSO.
-
Prepare a 10 mM stock solution of NHS-PEG4-Biotin in deionized water or PBS.
-
Add a 20-fold molar excess of the biotinylation reagent stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
(Optional) Add quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.
-
Remove excess, non-reacted biotinylation reagent using a desalting column equilibrated with PBS.
-
Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay).
B. Comparative Solubility and Aggregation Analysis
Objective: To quantitatively compare the solubility and aggregation of a protein after labeling with PEGylated vs. non-PEGylated biotin reagents.
Procedure:
-
Prepare highly concentrated solutions of the biotinylated proteins from Protocol A.
-
Measure the protein concentration of the soluble fraction after centrifugation to determine solubility limits.
-
Analyze the hydrodynamic radius and presence of aggregates in the biotinylated protein solutions using Dynamic Light Scattering (DLS).
-
Monitor the turbidity of the solutions over time at 350 nm to assess aggregation upon storage.
C. Comparative ELISA
Objective: To compare the detection signal and non-specific binding of proteins biotinylated with and without a PEG spacer.
Materials:
-
Antigen-coated 96-well plate.
-
Biotinylated primary antibodies (from Protocol A).
-
Streptavidin-HRP conjugate.
-
Wash buffer (e.g., PBST).
-
Blocking buffer (e.g., 5% BSA in PBST).
-
TMB substrate.
-
Stop solution (e.g., 1M H₂SO₄).
Procedure:
-
Block the antigen-coated plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the biotinylated primary antibodies (with and without PEG spacer) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Compare the signal intensity and background levels between the two types of biotinylated antibodies.
D. Comparative Western Blotting
Objective: To visually compare the detection sensitivity of proteins biotinylated with and without a PEG spacer.
Procedure:
-
Separate serial dilutions of the biotinylated proteins (from Protocol A) by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer.
-
Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer.
-
Add a chemiluminescent substrate and visualize the signal using an imaging system.
-
Compare the band intensities at different protein concentrations for the two types of biotinylated proteins.
Conclusion
The incorporation of a PEG spacer into biotinylation reagents represents a significant advancement in bioconjugation technology. The enhanced solubility, reduction of steric hindrance and non-specific binding, and decreased immunogenicity collectively contribute to more robust and reliable experimental outcomes. For researchers seeking to optimize their biotinylation protocols for applications ranging from immunoassays to in vivo studies, the use of PEGylated biotinylation reagents is a highly recommended strategy for achieving superior performance and data quality. This guide provides the foundational knowledge and practical protocols to effectively compare and implement these advanced reagents in the laboratory.
References
- 1. apexbt.com [apexbt.com]
- 2. Suppression of nonspecific binding of avidin-biotin complex (ABC) to proteins electroblotted to nitrocellulose paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. NHS-SS-PEG-Biotin [nanocs.net]
- 5. precisepeg.com [precisepeg.com]
- 6. Quantitative recovery of biotinylated proteins from streptavidin-based affinity chromatography resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Influence of length and flexibility of spacers on the binding affinity of divalent ligands [beilstein-journals.org]
- 9. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEGylation of microbead surfaces reduces unspecific antibody binding in glycan-based suspension array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Biotin-PEG4-OH: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount when handling and disposing of chemical reagents. This guide provides detailed, step-by-step procedures for the proper disposal of Biotin-PEG4-OH, a frequently utilized reagent in biomedical research and drug development.
For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for chemical waste is a critical component of laboratory operations. This document outlines the necessary safety precautions, spill management, and disposal methods for this compound to mitigate risks to personnel and the environment.
Hazard and Safety Information
Personal Protective Equipment (PPE): When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious laboratory coat
Work should be conducted in a well-ventilated area, preferably within a fume hood.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it, such as pipette tips, tubes, and absorbent pads.
-
Never mix this compound waste with incompatible materials.
-
Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
2. Container Management:
-
Use containers that are chemically compatible with this compound. The original product container is often a suitable choice for waste accumulation.
-
Ensure the waste container is kept tightly sealed to prevent leaks or the release of vapors.
-
Do not overfill containers; it is recommended to fill them to no more than 75% of their capacity to allow for expansion.[1]
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with a non-combustible absorbent material such as diatomite, vermiculite, or a universal binder.
-
Collect all contaminated materials and place them in the designated hazardous waste container.
-
Decontaminate the affected surfaces by scrubbing with a suitable solvent, such as alcohol, and collect the cleaning materials as hazardous waste.[1]
4. Disposal of Empty Containers:
-
Thoroughly rinse empty this compound containers with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.[1]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with your institution's policies.
5. Final Disposal:
-
Dispose of the chemical waste through an approved waste disposal plant or a licensed chemical waste disposal service.[1]
-
Crucially, contact your institution's Environmental Health and Safety (EHS) office to ensure compliance with all local, state, and federal regulations. They will provide specific guidance and arrange for the pickup and disposal of the chemical waste.
While polyethylene (B3416737) glycol itself is noted as being readily biodegradable, it is still important to avoid releasing it into wastewater systems as it can impact the biological and chemical oxygen demand in wastewater treatment processes.[2]
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Synonyms | (+)-Biotin-PEG4-alcohol | [3] |
| CAS Number | 1217609-84-1 | [4] |
| Molecular Formula | C18H33N3O6S | [4] |
| Molecular Weight | 419.5 g/mol | [4] |
| Recommended Storage | -5°C, keep dry and avoid sunlight | [4] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required actions for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
